ADH-1 trifluroacetate
Description
Propriétés
IUPAC Name |
(4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLOJFSXNMROLS-BMLUHVGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3N8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150444 | |
| Record name | ADH-1 trifluroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135237-88-5, 229971-81-7 | |
| Record name | ADH-1 trifluroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135237885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exherin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ADH-1 trifluroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADH-1 TRIFLUROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ57R316O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Signaling Axis of ADH-1 Trifluoroacetate: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the signaling pathway of ADH-1 trifluoroacetate, a synthetic cyclic peptide antagonist of N-cadherin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of N-cadherin inhibition and its therapeutic potential.
Introduction to ADH-1 Trifluoroacetate (Exherin)
ADH-1, also known as Exherin, is a selective N-cadherin antagonist.[1] N-cadherin is a calcium-dependent cell-cell adhesion molecule that plays a crucial role in various physiological and pathological processes, including tissue development, cell migration, and tumor progression.[1][2] By competitively inhibiting N-cadherin, ADH-1 disrupts N-cadherin-mediated cell adhesion and downstream signaling pathways, leading to effects such as apoptosis and inhibition of cell migration.[1]
The N-Cadherin Signaling Hub
N-cadherin acts as a central hub for integrating extracellular cues with intracellular signaling cascades. Its cytoplasmic tail interacts with a complex of proteins, most notably the catenins (β-catenin, p120-catenin, and α-catenin), which link N-cadherin to the actin cytoskeleton and other signaling molecules. Disruption of N-cadherin function by ADH-1 initiates a cascade of events that impact cell survival, proliferation, and motility.
Core Signaling Pathways Modulated by ADH-1
The primary mechanism of action of ADH-1 is the disruption of N-cadherin homophilic binding, which in turn modulates several key intracellular signaling pathways.
The β-Catenin Pathway
N-cadherin sequesters β-catenin at the cell membrane, thereby regulating its cytosolic pool and its availability for nuclear translocation. In the canonical Wnt signaling pathway, nuclear β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation and survival, such as c-MYC and Cyclin D1.
By inhibiting N-cadherin, ADH-1 is proposed to disrupt the sequestration of β-catenin at the plasma membrane. This can lead to a decrease in the cytosolic pool of β-catenin available for nuclear translocation, thereby downregulating Wnt/β-catenin signaling.
Rho GTPase Signaling (RhoA and Rac1)
N-cadherin-mediated adhesion is intricately linked to the regulation of Rho family GTPases, which are master regulators of the actin cytoskeleton and cell motility. N-cadherin can activate both RhoA and Rac1. RhoA activation is associated with the formation of stress fibers and focal adhesions, while Rac1 promotes the formation of lamellipodia and membrane ruffles, both of which are critical for cell migration.
ADH-1, by disrupting N-cadherin adhesion, is expected to interfere with the spatial and temporal activation of RhoA and Rac1, leading to alterations in cytoskeletal dynamics and a reduction in cell migration.
Receptor Tyrosine Kinase (RTK) Crosstalk
N-cadherin can physically associate with and stabilize receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), at the cell surface. This interaction enhances the downstream signaling of these receptors, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.
ADH-1-mediated inhibition of N-cadherin can lead to the destabilization of these RTKs at the cell surface, thereby attenuating their signaling output. This provides another mechanism by which ADH-1 can exert its anti-proliferative and anti-angiogenic effects.
Quantitative Data Summary
The following table summarizes the quantitative data available on the effects of ADH-1 trifluoroacetate.
| Parameter | Cell Type | Concentration/Dose | Effect | Reference |
| IC50 for neurite outgrowth inhibition | PN1-2 rat cerebral neurons on chick NCAD-expressing 3T3 cells | 323 µM | Selective inhibition of N-cadherin-dependent neurite outgrowth | |
| In vitro signaling inhibition | Various cell cultures | 0.2-2.5 mg/mL | Inhibition of N-cadherin-mediated signaling events | |
| In vivo anti-tumor efficacy | Rats and mice | 50-100 mg/kg i.p. | Anti-tumor efficacy | |
| Apoptosis induction | Pancreatic cancer cells | Concentration-dependent | Induction of apoptosis | |
| Cytotoxicity | Human umbilical vein endothelial cells, PC3, and Tsu-Pr1 cells | ≥ 500 µmol/l | Cytotoxic activity |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to 80-90% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup: Use Transwell inserts with an 8 µm pore size. Coat the underside of the membrane with an appropriate extracellular matrix protein (e.g., collagen I) to promote cell migration.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of ADH-1 or a vehicle control. Seed the cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (typically 12-24 hours).
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Apoptosis Assay (TUNEL Assay)
-
Cell Treatment: Plate cells on coverslips and treat with varying concentrations of ADH-1 or a vehicle control for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and a fluorescently labeled dUTP) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive cells (apoptotic cells) by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei).
Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with ADH-1 or a vehicle control. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target signaling proteins (e.g., phospho-Akt, total Akt, β-catenin, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Signaling Network
The following diagrams illustrate the key signaling pathways affected by ADH-1 trifluoroacetate.
Caption: ADH-1 inhibits N-cadherin, disrupting downstream signaling pathways.
References
The Discovery and Chemical Synthesis of ADH-1 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1, also known as Exherin, is a synthetic cyclic pentapeptide that has garnered significant interest in the field of oncology. Its targeted mechanism of action, selectively antagonizing N-cadherin, presents a promising avenue for the development of novel cancer therapeutics. N-cadherin, a cell-cell adhesion molecule, is frequently overexpressed in various aggressive tumors, where it plays a crucial role in tumor growth, invasion, and angiogenesis. By disrupting N-cadherin-mediated cell adhesion, ADH-1 has demonstrated potent anti-tumor and anti-angiogenic effects in preclinical and clinical studies. This technical guide provides an in-depth overview of the discovery of ADH-1, a detailed exploration of its chemical synthesis, and a summary of its biological activity and the signaling pathways it modulates.
Discovery and Development
ADH-1 was developed by Adherex Technologies as a first-in-class N-cadherin antagonist.[1] The discovery was rooted in the understanding that the "cadherin switch," a process where cancer cells downregulate E-cadherin and upregulate N-cadherin, is a hallmark of tumor progression and metastasis.[2] This switch is associated with a more invasive and motile phenotype. The core of ADH-1's design is a cyclic pentapeptide with the sequence N-acetyl-Cys-His-Ala-Val-Cys-NH2 (N-Ac-CHAVC-NH2), where the two cysteine residues form a disulfide bridge to create the cyclic structure.[3][4] This structure mimics a conserved motif in the extracellular domain of N-cadherin, allowing it to competitively inhibit N-cadherin-mediated homophilic binding.[5]
Clinical development of ADH-1 has progressed through Phase I and II trials for various solid tumors, including melanoma and ovarian cancer. These studies have shown that ADH-1 is generally well-tolerated and exhibits anti-tumor activity, particularly in patients with N-cadherin-positive tumors.
Chemical Synthesis of ADH-1 Trifluoroacetate
The chemical synthesis of ADH-1 trifluoroacetate is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the linear peptide precursor, followed by cyclization, purification, and formation of the trifluoroacetate salt.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
The linear peptide precursor, N-Ac-C(Trt)-H(Trt)-A-V-C(Trt)-NH2, is assembled on a solid support resin, typically a Rink Amide resin to yield a C-terminal amide upon cleavage. The synthesis proceeds from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Table 1: Protecting Groups for Amino Acids in ADH-1 Synthesis
| Amino Acid | Side Chain Protecting Group |
| Cysteine (Cys) | Trityl (Trt) |
| Histidine (His) | Trityl (Trt) |
| Alanine (Ala) | None |
| Valine (Val) | None |
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid (Val, Ala, His(Trt), Cys(Trt)).
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.
-
Cleavage from Resin: Cleave the linear peptide from the resin and remove the side-chain protecting groups (Trt) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.
Cyclization
The formation of the intramolecular disulfide bond between the two cysteine residues is a critical step in the synthesis of ADH-1. This is typically achieved through oxidation in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization.
Experimental Protocol: Cyclization
-
Dissolution: Dissolve the crude linear peptide in a large volume of a suitable buffer, such as ammonium bicarbonate, at a slightly alkaline pH (around 8-8.5).
-
Oxidation: Allow the solution to stir in the presence of air (air oxidation) or add a mild oxidizing agent like hydrogen peroxide or potassium ferricyanide to facilitate the formation of the disulfide bond.
-
Monitoring: Monitor the progress of the cyclization reaction by High-Performance Liquid Chromatography (HPLC) until the linear peptide is consumed.
-
Quenching: Quench the reaction by acidifying the solution with an acid like acetic acid.
Purification and Trifluoroacetate Salt Formation
The crude cyclic peptide is purified by reversed-phase HPLC (RP-HPLC). The trifluoroacetate salt is typically formed during the purification process when TFA is used as an ion-pairing agent in the mobile phase.
Experimental Protocol: Purification
-
RP-HPLC: Purify the crude cyclic peptide on a C18 column using a gradient of acetonitrile in water, with both solvents containing 0.1% TFA.
-
Fraction Collection: Collect the fractions containing the pure peptide.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder of ADH-1 trifluoroacetate.
Table 2: Physicochemical Properties of ADH-1 Trifluoroacetate
| Property | Value |
| Molecular Formula | C24H35F3N8O8S2 |
| Molecular Weight | 684.7 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in water and DMSO |
Mechanism of Action and Biological Activity
ADH-1 exerts its biological effects by competitively inhibiting the homophilic binding of N-cadherin on the surface of cancer cells and endothelial cells. This disruption of cell-cell adhesion leads to a cascade of downstream effects, including the induction of apoptosis, inhibition of cell migration and invasion, and disruption of tumor vasculature.
Table 3: Biological Activity of ADH-1
| Assay | Cell Line | Effect | Concentration/Dose |
| Neurite Outgrowth Inhibition | Rat Cerebral Neurons | IC50 = 323 µM | N/A |
| Apoptosis Induction | Pancreatic Cancer Cells | Dose-dependent | 0.1 - 1.0 mg/mL |
| Inhibition of Cell Motility | Pancreatic Cancer Cells | Effective | 0.2 mg/mL |
| In vivo Tumor Growth Inhibition | Pancreatic Cancer Mouse Model | Significant prevention | 50 mg/kg |
Experimental Protocol: N-cadherin-Dependent Cell Adhesion Assay
This assay quantitatively measures the ability of ADH-1 to inhibit N-cadherin-mediated cell-cell adhesion.
-
Cell Culture: Culture cells that express N-cadherin (e.g., BxPC-3 pancreatic cancer cells) to near confluency.
-
Cell Labeling: Label the cells with a fluorescent dye, such as Calcein-AM.
-
Cell Suspension: Prepare a single-cell suspension by treating the cells with a non-enzymatic cell dissociation solution.
-
Pre-incubation with ADH-1: Incubate the cell suspension with varying concentrations of ADH-1 trifluoroacetate for a defined period (e.g., 30 minutes).
-
Adhesion Assay: Plate the pre-incubated cells onto a monolayer of unlabeled N-cadherin-expressing cells or a plate coated with recombinant N-cadherin-Fc chimera.
-
Incubation and Washing: Allow the cells to adhere for a specific time (e.g., 1-2 hours). Gently wash the plate to remove non-adherent cells.
-
Quantification: Quantify the number of adherent fluorescent cells using a fluorescence plate reader or by imaging and cell counting.
-
Data Analysis: Calculate the percentage of adhesion inhibition at each concentration of ADH-1 compared to a vehicle control.
Signaling Pathways and Visualizations
The binding of ADH-1 to N-cadherin disrupts the interaction of N-cadherin with the actin cytoskeleton, which is mediated by catenins (β-catenin and p120-catenin). This disruption can lead to the release of β-catenin into the cytoplasm, affecting Wnt signaling, and can also influence Rho GTPase activity, which regulates cell motility.
Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.
References
- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 2. Adhesive and Signaling Functions of Cadherins and Catenins in Vertebrate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of ADH-1 Trifluoroacetate in Disrupting Cell-Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1 trifluoroacetate, also known as Exherin, is a synthetic cyclic pentapeptide that acts as a competitive antagonist of N-cadherin. N-cadherin, a key cell-cell adhesion molecule, is frequently upregulated in aggressive cancers and plays a pivotal role in tumor progression, metastasis, and angiogenesis. By disrupting N-cadherin-mediated cell-cell adhesion, ADH-1 trifluoroacetate presents a promising therapeutic strategy for a variety of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of ADH-1 trifluoroacetate, its effects on critical signaling pathways, and a summary of preclinical and clinical findings. Detailed experimental protocols for key assays and visualizations of the underlying molecular interactions are included to support further research and drug development in this area.
Introduction: The Critical Role of N-Cadherin in Cell Adhesion and Cancer
Cell-cell adhesion is a fundamental process in the development and maintenance of multicellular organisms. Cadherins, a family of calcium-dependent transmembrane glycoproteins, are the primary mediators of this process. N-cadherin (Neural-cadherin) is a classical cadherin that plays a crucial role in the nervous system, as well as in other tissues, by facilitating strong intercellular adhesion.[1]
In the context of cancer, the expression of N-cadherin is often associated with a more aggressive and invasive phenotype.[2] Many epithelial tumors undergo a process known as the epithelial-to-mesenchymal transition (EMT), which is characterized by the loss of E-cadherin and the gain of N-cadherin expression. This "cadherin switch" is a hallmark of cancer progression and metastasis, as it endows tumor cells with increased motility and invasive capabilities.[2] N-cadherin is also expressed on endothelial cells and pericytes of tumor blood vessels, contributing to the structural integrity of the tumor vasculature.[3]
ADH-1 trifluoroacetate is a rationally designed small molecule that mimics a conserved sequence in the extracellular domain of N-cadherin, thereby competitively inhibiting its homophilic binding.[4] This disruption of N-cadherin function leads to the breakdown of cell-cell adhesion, induction of apoptosis in tumor and endothelial cells, and disruption of tumor vasculature.
Mechanism of Action of ADH-1 Trifluoroacetate
ADH-1 trifluoroacetate is a cyclic pentapeptide with the sequence N-Ac-CHAVC-NH2. Its primary mechanism of action is the competitive antagonism of N-cadherin. By binding to the extracellular domain of N-cadherin, ADH-1 prevents the homophilic interactions between N-cadherin molecules on adjacent cells. This disruption of the "adhesion zipper" triggers a cascade of intracellular events that ultimately lead to the anti-tumor effects of the compound.
The consequences of N-cadherin inhibition by ADH-1 trifluoroacetate are multifaceted and include:
-
Disruption of Tumor Cell Cohesion: By blocking N-cadherin, ADH-1 weakens the intercellular connections within the tumor mass, potentially leading to increased shedding of tumor cells and a reduction in the primary tumor size.
-
Induction of Apoptosis: The loss of N-cadherin-mediated adhesion signaling can trigger programmed cell death (apoptosis) in both tumor cells and the endothelial cells lining the tumor blood vessels.
-
Vascular Disruption: N-cadherin is essential for the stability of the tumor vasculature. ADH-1-mediated disruption of N-cadherin on endothelial cells and pericytes leads to the breakdown of tumor blood vessels, resulting in reduced blood flow to the tumor and subsequent necrosis.
Impact on Key Signaling Pathways
N-cadherin is not merely a structural component of cell-cell junctions; it is also a critical regulator of intracellular signaling pathways that control cell proliferation, survival, and migration. By disrupting N-cadherin function, ADH-1 trifluoroacetate can modulate these pathways to exert its anti-cancer effects.
Fibroblast Growth Factor Receptor (FGFR) Signaling
N-cadherin has been shown to interact with and stabilize Fibroblast Growth Factor Receptors (FGFRs) at the cell surface. This interaction potentiates FGFR signaling, leading to the activation of downstream pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival. By disrupting the N-cadherin/FGFR complex, ADH-1 can attenuate FGFR signaling, thereby inhibiting tumor growth.
Wnt/β-catenin Signaling
β-catenin is a dual-function protein that acts as a key component of the adherens junction by linking cadherins to the actin cytoskeleton, and as a transcriptional co-activator in the canonical Wnt signaling pathway. N-cadherin can sequester β-catenin at the cell membrane, thereby reducing its availability for nuclear translocation and Wnt target gene transcription. The disruption of N-cadherin by ADH-1 could potentially modulate the cytoplasmic pool of β-catenin, although the precise consequences on Wnt signaling are complex and may be context-dependent.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of ADH-1 trifluoroacetate.
Table 1: In Vitro Cytotoxicity of ADH-1
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | - | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |
| PC3 | Prostate Cancer | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |
| Tsu-Pr1 | Prostate Cancer | Cytotoxicity Assay | ≥ 500 | Cytotoxic activity detected |
Table 2: Pharmacokinetic Parameters of ADH-1 from Phase I Clinical Trial
| Parameter | Value |
| Dose Range | 50 - 1000 mg/m² |
| Mean Initial Half-life (t½α) | 20 minutes |
| Mean Terminal Half-life (t½β) | 2.2 hours |
| Mean Systemic Clearance (CL) | 6.5 L/hr/m² |
| Maximum Concentration (Cmax) | 7 - 148 µg/mL (dose-proportional) |
| Volume of Distribution (Vss) | 14.3 L/m² |
| Urinary Excretion (unchanged) | ~30% of dose |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ADH-1 trifluoroacetate and N-cadherin-mediated cell adhesion.
N-cadherin Mediated Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with N-cadherin.
Materials:
-
96-well tissue culture plates
-
Recombinant N-cadherin-Fc chimera protein
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Calcein-AM (for fluorescent labeling) or Crystal Violet (for colorimetric detection)
-
Fluorometer or microplate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 10 µg/mL of recombinant N-cadherin-Fc chimera protein in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free cell culture medium.
-
Label the cells with Calcein-AM according to the manufacturer's protocol for fluorescent detection.
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized depending on the cell type.
-
-
Quantification:
-
For fluorescently labeled cells: Add 100 µL of PBS to each well and measure the fluorescence using a fluorometer.
-
For unlabeled cells: Fix the cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, wash, and then solubilize the dye with 10% acetic acid. Measure the absorbance at 595 nm using a microplate reader.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% PFA in PBS.
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate the samples in permeabilization solution to allow the labeling enzyme to access the nuclear DNA.
-
-
Labeling:
-
Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP) according to the kit manufacturer's instructions.
-
For a positive control, pre-treat a sample with DNase I to induce DNA breaks.
-
For a negative control, incubate a sample with a reaction mixture lacking the TdT enzyme.
-
-
Detection:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized.
-
If using a biotin-labeled dUTP, an additional step with fluorescently labeled streptavidin is required.
-
-
Analysis:
-
Visualize the labeled cells using a fluorescence microscope. Apoptotic nuclei will appear brightly stained.
-
Alternatively, quantify the percentage of apoptotic cells using a flow cytometer.
-
Western Blotting for N-cadherin and Downstream Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-N-cadherin, anti-phospho-ERK, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size by running them on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Conclusion
ADH-1 trifluoroacetate represents a targeted therapeutic approach that exploits the pivotal role of N-cadherin in cancer progression. By disrupting N-cadherin-mediated cell-cell adhesion, ADH-1 can inhibit tumor growth, induce apoptosis, and disrupt the tumor vasculature. The modulation of key signaling pathways, such as the FGFR and Wnt/β-catenin pathways, further contributes to its anti-neoplastic activity. The preclinical and clinical data, although still emerging, are promising and warrant further investigation of ADH-1 trifluoroacetate as a potential anti-cancer agent, both as a monotherapy and in combination with other treatments. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of N-cadherin biology and the therapeutic potential of its antagonists.
References
The N-Cadherin Inhibitor ADH-1 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADH-1 trifluoroacetate, also known as Exherin, is a cyclic pentapeptide that acts as a competitive antagonist to N-cadherin, a cell-cell adhesion molecule frequently overexpressed in aggressive cancers. By disrupting N-cadherin-mediated signaling, ADH-1 induces apoptosis in tumor cells and disrupts tumor vasculature. This technical guide provides a comprehensive overview of ADH-1's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to N-Cadherin and its Role in Cancer
N-cadherin is a calcium-dependent transmembrane glycoprotein that plays a crucial role in cell-cell adhesion, migration, and signaling.[1][2] In the context of cancer, an "E-cadherin to N-cadherin switch" is often observed during the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[3] Increased N-cadherin expression is associated with tumor progression, metastasis, and poor prognosis in various cancers, including melanoma, pancreatic cancer, and ovarian cancer.[4][5] N-cadherin facilitates tumor cell survival by activating pro-survival signaling pathways and promoting angiogenesis.
ADH-1 Trifluoroacetate: Mechanism of Action
ADH-1 is a synthetic cyclic pentapeptide that competitively inhibits the homophilic binding of N-cadherin. Its primary mechanism of action involves the disruption of N-cadherin-mediated cell adhesion, which in turn leads to two main anti-cancer effects:
-
Induction of Apoptosis: By blocking N-cadherin signaling, ADH-1 disrupts the downstream survival signals, leading to programmed cell death (apoptosis) in N-cadherin-expressing tumor cells.
-
Vascular Disruption: N-cadherin is also expressed on endothelial cells and pericytes of the tumor vasculature. ADH-1's inhibition of N-cadherin disrupts the integrity of these blood vessels, leading to vascular leakage and a reduction in blood supply to the tumor.
Signaling Pathway of N-Cadherin Inhibition by ADH-1
The binding of ADH-1 to the extracellular domain of N-cadherin prevents the formation of adherens junctions. This disruption inhibits downstream signaling cascades that are normally activated by N-cadherin engagement. Key pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and nanoscale evaluation of N-cadherin expression in invasive bladder cancer cells under control conditions or GW501516 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADH-1 suppresses N-cadherin-dependent pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biochemical and Physiological Actions of ADH-1 Trifluoroacetate
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ADH-1 trifluoroacetate, a targeted anti-cancer agent. It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and explores the implications of its formulation as a trifluoroacetate salt.
Introduction
ADH-1, also known as Exherin, is a synthetic, cyclic pentapeptide designed as a specific antagonist of N-cadherin (CD325), a cell-surface transmembrane glycoprotein.[1][2] N-cadherin is a member of the cadherin superfamily of proteins responsible for calcium-mediated cell-cell adhesion and signaling.[1] In many aggressive cancers, a "cadherin switch" occurs, where the expression of E-cadherin is downregulated and N-cadherin is upregulated. This switch is associated with increased tumor cell motility, invasion, and metastasis, making N-cadherin a compelling therapeutic target.[3][4]
ADH-1 acts as a vascular-targeting agent with both antineoplastic and antiangiogenic properties. It is typically prepared and used as a trifluoroacetate salt, a consequence of its purification by high-performance liquid chromatography (HPLC). While often considered an inert counterion, emerging research suggests trifluoroacetate may possess its own bioactivity, a factor that researchers should consider.
Core Mechanism of Action
The anti-cancer effects of ADH-1 are rooted in its high specificity for N-cadherin, leading to two primary outcomes: induction of apoptosis and disruption of tumor vasculature (angiolysis).
Primary Target: N-Cadherin Antagonism
ADH-1 selectively and competitively binds to N-cadherin, physically obstructing the homophilic binding between N-cadherin molecules on adjacent cells. This action disrupts the integrity of N-cadherin-dependent cell-cell junctions, which are crucial for the survival of both tumor cells and the endothelial cells forming tumor blood vessels. The interaction involves the Ala fragment of the ADH-1 molecule binding with the Trp2 residue of N-cadherin's binding site.
Downstream Physiological Effects
By blocking N-cadherin, ADH-1 initiates a cascade of downstream events:
-
Disruption of Survival Signaling: N-cadherin adhesion provides pro-survival signals to cells. By inhibiting this, ADH-1 effectively disrupts these crucial cadherin-regulated pathways, making the cells susceptible to programmed cell death.
-
Induction of Apoptosis: In both tumor cells and endothelial cells that express N-cadherin, its inhibition by ADH-1 leads to the induction of apoptosis. This effect has been shown to be concentration-dependent and mediated through pathways involving caspase-3.
-
Tumor Angiolysis: ADH-1 disrupts the structure of established tumor blood vessels. This is achieved by breaking the N-cadherin-mediated connections between endothelial cells or by inducing apoptosis in tumor cells that have integrated into the vessel wall, a phenomenon known as "mosaicism." This leads to vascular leakage, hemorrhage, and a breakdown of the tumor's blood supply.
-
Increased Vascular Permeability: Systemic administration of ADH-1 has been shown to increase the permeability of tumor vasculature. This effect can enhance the delivery of co-administered chemotherapeutic agents into the tumor microenvironment.
Biochemical Actions and Signaling Pathway Modulation
ADH-1's antagonism of N-cadherin has profound effects on cellular behavior and intracellular signaling, primarily by inhibiting pathways that promote survival and metastasis.
Inhibition of Cell Migration and Invasion
In pancreatic cancer models, collagen I was shown to increase N-cadherin expression, which in turn promoted cell scattering and migration. ADH-1 effectively prevented these migratory behaviors without inhibiting the upregulation of N-cadherin itself, indicating its action is at the level of function, not expression.
Modulation of the PI3K/AKT Pathway
The impact of ADH-1 on signaling can be context-dependent. In studies with melanoma xenografts, systemic ADH-1 administration led to an increased activation of the PI3K-AKT pathway in A375 tumors but not in DM443 tumors. This differential activation highlights that the downstream consequences of N-cadherin antagonism may vary between tumor types, potentially influencing therapeutic outcomes.
Synergy with Chemotherapy
By increasing vascular permeability, ADH-1 can improve the delivery and efficacy of other anti-cancer drugs. In melanoma models, combining ADH-1 with the alkylating agent melphalan significantly enhanced anti-tumor response, an effect associated with increased DNA adduct formation and tumor cell apoptosis. The effect was reported to be equivalent to using a 30-fold higher dose of melphalan alone.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on ADH-1.
Table 1: In Vitro Quantitative Data
| Parameter | Value | Cell/System | Description | Citation |
|---|---|---|---|---|
| IC₅₀ | 323 µM | Rat cerebral neurons | Inhibition of N-cadherin-dependent neurite outgrowth. | |
| Effective Concentration | 0.2 - 2.5 mg/mL | Cell cultures | Inhibition of N-cadherin-mediated signaling events. | |
| Apoptosis Induction | 0 - 1.0 mg/mL | Pancreatic cancer cells | Dose-dependent induction of apoptosis. |
| Cytotoxicity | ≥ 500 µM | HUVEC, PC3, Tsu-Pr1 cells | Concentration at which cytotoxic activity was detected. | |
Table 2: In Vivo & Clinical Quantitative Data
| Parameter | Value | Model/Population | Description | Citation |
|---|---|---|---|---|
| Anti-tumor Efficacy | 50 - 100 mg/kg i.p. | Rats and mice | Dose range exhibiting anti-tumor effects in vivo. | |
| Pancreatic Cancer Model | 50 mg/kg i.p. (daily) | Orthotopic mouse model | Dose used to significantly reduce tumor growth and metastasis. |
| Phase I Clinical Trial | 50 - 1000 mg/m² | Patients with advanced solid tumors | Dose range administered; Maximum Tolerated Dose (MTD) was not reached. | |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the actions of ADH-1.
Orthotopic Pancreatic Cancer Mouse Model
This protocol is used to assess the in vivo efficacy of ADH-1 on tumor growth and metastasis.
-
Cell Preparation: N-cadherin overexpressing pancreatic cancer cells (e.g., BxPC-3) engineered to express luciferase are cultured and harvested. A single-cell suspension is prepared.
-
Orthotopic Injection: Anesthetized athymic nude mice receive a direct injection of the cell suspension (e.g., 50,000 cells in 40 µL) into the pancreas.
-
Tumor Growth & Randomization: Tumor establishment and growth are monitored via in vivo bioluminescence imaging after intraperitoneal (i.p.) injection of D-Luciferin. Once tumors are established (e.g., day 10), mice are randomized into control and treatment groups.
-
Treatment: The treatment group receives daily i.p. injections of ADH-1 (e.g., 50 mg/kg in PBS) for a specified duration (e.g., 5 days/week for 4 weeks). The control group receives vehicle injections.
-
Monitoring & Endpoint Analysis: Tumor growth is monitored regularly with bioluminescence. At the end of the study, mice are euthanized, and primary tumors and organs such as the lungs and liver are harvested for histological analysis (H&E staining) to assess for micrometastases.
In Vitro Apoptosis and Migration Assays
-
Apoptosis Assays: To quantify ADH-1-induced apoptosis, pancreatic cancer cells are treated with varying concentrations of ADH-1 (e.g., 0-1.0 mg/mL). Apoptosis is then measured using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation and by Western blotting to detect the cleavage and activation of caspase-3.
-
Cell Migration/Scattering Assay: To assess the effect on cell motility, cancer cells are seeded on plates coated with an extracellular matrix protein like collagen I. The cells are treated with ADH-1, and their ability to scatter and migrate is observed and quantified using microscopy over time.
Vascular Permeability Assay (Evans Blue Method)
This in vivo assay measures changes in blood vessel permeability.
-
Tumor-bearing animals (e.g., rats with melanoma xenografts) are systemically administered either ADH-1 or a saline control.
-
After a set time, Evans blue dye, which binds tightly to serum albumin, is infused intravenously.
-
The dye circulates and extravasates into tissues where vascular permeability is high.
-
After a circulation period, animals are euthanized, and tumors are excised.
-
The amount of Evans blue dye in the tumor tissue is extracted and quantified spectrophotometrically to determine the degree of vascular leakage.
The Role of the Trifluoroacetate Counterion
ADH-1 is synthesized and purified using methods that result in the final product being a trifluoroacetate (TFA) salt. For many years, TFA was considered biologically inert. However, recent studies challenge this assumption and have important implications for research involving synthetic peptides.
-
Potential Bioactivity: Studies have shown that TFA can act as an allosteric modulator of the glycine receptor and does not affect GABA-A or 5-HT3 receptors. Other work has demonstrated that TFA can activate peroxisome proliferator-activated receptor-alpha (PPAR-alpha), leading to a reduction in plasma lipid levels in mice. Calcium trifluoroacetate has also been reported to have anti-angiogenic properties.
-
Experimental Considerations: Given this emerging evidence, researchers should be cautious. The observed biological effects of an "ADH-1 trifluoroacetate" formulation could, in theory, be a combination of the peptide's action and the counterion's action. It is advisable to include experimental controls, such as the TFA salt of a scrambled, inactive peptide or sodium trifluoroacetate, to delineate the specific effects of the ADH-1 peptide from any potential confounding effects of the TFA counterion.
Conclusion
ADH-1 trifluoroacetate is a potent and selective N-cadherin antagonist with a compelling dual mechanism of anti-cancer activity: the direct induction of apoptosis in N-cadherin-expressing cells and the disruption of tumor vasculature. Its ability to increase vascular permeability suggests significant potential for use in combination therapies to enhance the delivery and efficacy of conventional chemotherapeutic agents. Quantitative preclinical and clinical data have established its activity and favorable safety profile. For professionals in drug development and cancer research, ADH-1 represents a validated targeted agent. However, a thorough understanding of its actions requires careful consideration of its formulation, including the potential bioactivity of the trifluoroacetate counterion, to ensure robust and accurate experimental design.
References
- 1. Adh-1 | C22H34N8O6S2 | CID 9916058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ADH-1 - Wikipedia [en.wikipedia.org]
- 3. ADH1, an N-cadherin inhibitor, evaluated in preclinical models of angiogenesis and androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Structure of ADH-1 Trifluoroacetate
This technical guide provides a comprehensive overview of ADH-1 trifluoroacetate, a cyclic pentapeptide antagonist of N-cadherin. The document details its chemical structure, mechanism of action, relevant quantitative data, and key experimental protocols, designed to support research and development efforts in oncology and vascular biology.
Core Structure and Chemical Identity
ADH-1 is a synthetic, cyclic pentapeptide designed to mimic a conserved sequence within the N-cadherin extracellular domain.[1] The core peptide structure is N-acetyl-L-cysteinyl-L-histidyl-L-alanyl-L-valyl-L-cysteinamide. A disulfide bond between the two cysteine residues (Cys1 and Cys5) creates the cyclic conformation essential for its biological activity.[2] The compound is typically supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion for purified peptides prepared by solid-phase synthesis using trifluoroacetic acid.[3][4]
The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid (TFA), a strong acid used extensively in peptide synthesis for the cleavage of protecting groups.[5] While generally considered an inactive counter-ion, its presence is an important feature of the compound's formulation.
Physicochemical and Biological Properties
Quantitative data for ADH-1 trifluoroacetate is summarized below. The data is compiled from various sources, including biochemical assays and studies on radiolabeled analogs.
Table 1: Physicochemical Properties of ADH-1 and its Trifluoroacetate Salt
| Property | Value | Source |
| ADH-1 (Peptide) | ||
| Molecular Formula | C₂₂H₃₄N₈O₆S₂ | |
| Molar Mass | 570.68 g·mol⁻¹ | |
| Sequence | Ac-CHAVC-NH₂ (disulfide C1-C5) | |
| ADH-1 Trifluoroacetate | ||
| Molecular Formula | C₂₄H₃₅F₃N₈O₈S₂ | |
| Molar Mass | 684.7 g·mol⁻¹ | |
| Appearance | White to off-white powder | |
| Purity | ≥95% (HPLC) | |
| Storage Temperature | −20°C |
Table 2: Biological and Pharmacokinetic Data
| Parameter | Value | Description | Source |
| Bioactivity | |||
| IC₅₀ | 323 µM | Inhibition of N-cadherin-dependent neurite outgrowth. | |
| In Vivo Efficacy Dose | 50-100 mg/kg (i.p.) | Effective dose range in rat and mouse tumor models. | |
| Pharmacokinetics | (Data from [¹⁸F]AlF-NOTA-ADH-1 analog) | ||
| Partition Coefficient (logP) | -2.45 ± 0.09 | Indicates the compound is hydrophilic. | |
| Blood Clearance | Rapid | 18.8% ID/g at 2 min, decreasing to 1.0% ID/g at 120 min. | |
| Primary Excretion Routes | Urinary & Hepatobiliary | Based on biodistribution in the kidney and intestines. |
Mechanism of Action and Associated Signaling Pathways
ADH-1 functions as a competitive antagonist of N-cadherin, a transmembrane glycoprotein crucial for cell-cell adhesion. By binding to N-cadherin, ADH-1 disrupts homophilic interactions between cells, thereby interfering with downstream signaling pathways that regulate cell survival, proliferation, and migration. N-cadherin is often overexpressed in aggressive tumors and their associated vasculature, making it a viable therapeutic target.
The disruption of N-cadherin function by ADH-1 impacts several key signaling cascades.
References
- 1. ADH-1 - Wikipedia [en.wikipedia.org]
- 2. ADH-1 - Cayman Chemical [bioscience.co.uk]
- 3. ADH-1 trifluroacetate | C24H35F3N8O8S2 | CID 24203776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Target Specificity and Validation of ADH-1 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1 trifluoroacetate, also known as Exherin, is a cyclic pentapeptide antagonist of N-cadherin (CDH2), a cell-cell adhesion molecule frequently overexpressed in aggressive cancers. This technical guide provides a comprehensive overview of the target specificity of ADH-1, its mechanism of action, and the experimental validation of its interaction with N-cadherin. Detailed methodologies for key validation assays are presented, along with a summary of quantitative data from preclinical and clinical studies. Furthermore, this guide illustrates the critical signaling pathways modulated by the ADH-1-N-cadherin interaction through detailed diagrams, offering a thorough resource for researchers in oncology and drug development.
Introduction
N-cadherin is a calcium-dependent transmembrane glycoprotein that plays a crucial role in homophilic cell-cell adhesion.[1] In the context of cancer, an "E-cadherin to N-cadherin switch" is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1] The upregulation of N-cadherin is associated with enhanced tumor growth, invasion, metastasis, and angiogenesis.[1]
ADH-1 is a synthetic peptide designed to mimic a conserved sequence within the N-cadherin extracellular domain, thereby competitively inhibiting N-cadherin-mediated cell adhesion.[1] Its trifluoroacetate salt form is the subject of this guide. By disrupting N-cadherin function, ADH-1 has been shown to induce apoptosis in tumor cells and disrupt tumor vasculature.[2] This guide will delve into the specifics of how this targeting is validated and the downstream consequences of N-cadherin inhibition by ADH-1.
Target Specificity and Mechanism of Action
The primary molecular target of ADH-1 is N-cadherin. Its specificity is derived from its peptide sequence, which competitively binds to the extracellular domain of N-cadherin, disrupting the homophilic interactions between cancer cells and between cancer cells and the surrounding stromal cells.
The anti-cancer effects of ADH-1 are believed to be twofold:
-
Direct Anti-tumor Activity: By blocking N-cadherin signaling, ADH-1 can disrupt cell survival signals, leading to apoptosis of cancer cells.
-
Anti-vascular Effects: ADH-1 can also target N-cadherin expressed on endothelial cells and pericytes within the tumor vasculature, leading to vascular disruption and inhibition of angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ADH-1 trifluoroacetate.
Table 1: Preclinical Efficacy of ADH-1
| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |
| IC50 (Neurite Outgrowth) | PN1-2 rat cerebral neurons | 323 µM | Selective inhibition of NCAD-dependent neurite outgrowth | |
| Apoptosis Induction | Pancreatic cancer cells | 0.1 - 1.0 mg/mL | Dose-dependent induction of apoptosis | |
| Inhibition of Cell Motility | Pancreatic cancer cells | 0.2 mg/mL | Prevention of N-cadherin-induced cell motility | |
| In vivo Tumor Growth | Mouse model of pancreatic cancer | 50 mg/kg/day (i.p.) | Significant prevention of tumor growth and metastasis | |
| Cytotoxic Activity | HUVEC, PC3, Tsu-Pr1 cells | ≥ 500 µmol/l | Cytotoxic effects observed |
Table 2: Clinical Trial Data for ADH-1
| Trial Phase | Number of Patients | Tumor Types | Doses Administered | Key Findings | Reference |
| Phase I | 46 | Advanced solid tumors | 50 mg/m² to 1000 mg/m² | Well-tolerated, MTD not reached, modest anti-tumor effect in N-cadherin positive tumors. | |
| Phase II (with Melphalan) | 45 | Advanced extremity melanoma | 4,000 mg (systemic) | Combination was well-tolerated. Overall response rate of 60%. |
Experimental Protocols for Target Validation
Detailed methodologies for key experiments to validate the target specificity and functional effects of ADH-1 are provided below.
Co-Immunoprecipitation (Co-IP) to Demonstrate ADH-1-N-cadherin Interaction
This protocol describes how to demonstrate the interaction between ADH-1 and N-cadherin in a cellular context.
Materials:
-
N-cadherin expressing cells (e.g., MDA-MB-231, BxPC-3)
-
ADH-1 trifluoroacetate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-N-cadherin antibody (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ADH-1 antibody (or a tagged version of ADH-1 and corresponding antibody)
Protocol:
-
Cell Culture and Treatment: Culture N-cadherin expressing cells to 80-90% confluency. Treat cells with ADH-1 trifluoroacetate at a desired concentration (e.g., 100 µM) for a specified time (e.g., 4 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-N-cadherin antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and neutralize the eluate.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against ADH-1 (or the tag).
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol details how to quantify the binding affinity (KD) of ADH-1 to purified N-cadherin.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human N-cadherin protein
-
ADH-1 trifluoroacetate
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Activation reagents (EDC and NHS)
-
Blocking agent (ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Protocol:
-
Chip Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant N-cadherin protein over the activated surface to achieve the desired immobilization level.
-
Blocking: Inject ethanolamine-HCl to block any remaining active sites on the surface.
-
Analyte Binding: Inject a series of concentrations of ADH-1 trifluoroacetate over the immobilized N-cadherin surface.
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of ADH-1.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines how to assess the effect of ADH-1 on N-cadherin-dependent cell migration.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)
-
N-cadherin expressing cells
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
ADH-1 trifluoroacetate
-
Cell stain (e.g., crystal violet)
Protocol:
-
Cell Preparation: Starve the cells in serum-free medium for 24 hours.
-
Chamber Setup: Add medium with a chemoattractant to the lower chamber of the Boyden apparatus.
-
Cell Seeding: Resuspend the starved cells in serum-free medium with or without different concentrations of ADH-1 trifluoroacetate and seed them into the upper chamber (the insert).
-
Incubation: Incubate the chambers at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Signaling Pathways and Experimental Workflows
The interaction of ADH-1 with N-cadherin disrupts several downstream signaling pathways that are critical for cancer progression.
N-cadherin Signaling Pathways
N-cadherin engagement activates multiple signaling cascades, including the MAPK/ERK, PI3K/AKT, and Wnt/β-catenin pathways, which promote cell proliferation, survival, and migration.
Caption: N-cadherin signaling network in cancer cells.
Mechanism of ADH-1 Action
ADH-1 competitively inhibits N-cadherin homophilic binding, leading to the disruption of downstream signaling and induction of apoptosis.
References
Initial Studies on the Anti-Tumor Activity of ADH-1 Trifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 trifluoroacetate, also known as Exherin, is a synthetic, cyclic pentapeptide that has emerged as a promising agent in oncology research. Its primary mechanism of action is the targeted inhibition of N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various aggressive cancers. N-cadherin plays a pivotal role in tumor progression, including processes such as cell migration, invasion, and angiogenesis. This technical guide provides an in-depth overview of the initial preclinical studies investigating the anti-tumor activity of ADH-1 trifluoroacetate, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
ADH-1 selectively and competitively binds to N-cadherin, disrupting N-cadherin-mediated cell adhesion. This disruption is thought to exert its anti-tumor effects through two main mechanisms:
-
Induction of Apoptosis: By interfering with N-cadherin signaling, which is crucial for cell survival signals, ADH-1 can induce programmed cell death in cancer cells.
-
Vascular Disruption: N-cadherin is also expressed on endothelial cells and pericytes within the tumor vasculature. ADH-1 can disrupt the integrity of these tumor blood vessels, leading to vascular damage and inhibition of tumor growth.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on ADH-1 trifluoroacetate.
Table 1: In Vitro Anti-Tumor Activity of ADH-1 Trifluoroacetate
| Cancer Type | Cell Line | Assay | Endpoint | Result | Citation |
| Prostate Cancer | PC3, Tsu-Pr1 | Cytotoxicity Assay | Cell Viability | Cytotoxic activity observed | [1] |
| Pancreatic Cancer | BxPC-3, Capan-1 | Apoptosis Assay (TUNEL, Caspase-3 immunoblot) | Apoptosis Induction | Concentration-dependent increase in apoptosis | [2] |
| Pancreatic Cancer | N-cadherin overexpressing BxPC-3 | Cell Motility Assay | Inhibition of Cell Motility | Highly effective at preventing cell motility | [3] |
| Ovarian Cancer | SKOV-3 | WST-1 Cell Proliferation Assay | Synergistic Cytotoxicity (with Paclitaxel) | Strong synergistic effect (Combination Index <1) | [4] |
Table 2: In Vivo Anti-Tumor Activity of ADH-1 Trifluoroacetate
| Cancer Type | Animal Model | Treatment | Key Findings | Citation |
| Pancreatic Cancer | Orthotopic mouse model (N-cadherin overexpressing BxPC-3 cells) | ADH-1 (50 mg/kg) | Significant reduction in tumor growth and lung metastasis | [3] |
| Ovarian Cancer | A2780 xenograft model | ADH-1 (100 mg/kg, bid, IP, 21 days) | -13% Tumor Growth Delay (TGD) (not significant) | |
| Ovarian Cancer | A2780 xenograft model | ADH-1 (100 mg/kg) + Paclitaxel | 161% TGD (p<0.0016 vs. control); 5 durable Complete Responders (CR) | |
| Melanoma | Xenograft model | ADH-1 + Melphalan | Significant reduction in tumor growth |
Experimental Protocols
In Vitro Assays
Cell Viability / Cytotoxicity Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of ADH-1 trifluoroacetate (e.g., 0.1, 1, 10, 100, 500 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Assay: Perform a cell viability assay such as MTT, MTS, or WST-1 according to the manufacturer's instructions. This typically involves adding the reagent to the wells and incubating for a few hours.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (TUNEL)
-
Cell Culture and Treatment: Culture cells on coverslips and treat with ADH-1 trifluoroacetate at various concentrations for a defined period.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Microscopy: Visualize the stained cells using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of stained cells relative to the total number of cells.
In Vivo Studies
Orthotopic Pancreatic Cancer Mouse Model
-
Cell Preparation: Harvest N-cadherin overexpressing BxPC-3 human pancreatic cancer cells.
-
Orthotopic Injection: Surgically implant the cancer cells into the pancreas of immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors are established, administer ADH-1 trifluoroacetate (e.g., 50 mg/kg, intraperitoneally) on a predetermined schedule. A control group receives a vehicle solution.
-
Tumor Monitoring: Monitor tumor growth and metastasis over time using methods such as bioluminescence imaging or calipers.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors and any metastatic lesions for weighing and further histological or molecular analysis.
Ovarian Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject A2780 human ovarian cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Regimen:
-
ADH-1 Monotherapy: Administer ADH-1 trifluoroacetate (100 mg/kg) intraperitoneally twice daily for 21 days.
-
Combination Therapy: Administer ADH-1 as above, in combination with paclitaxel (administered intravenously on a specified schedule).
-
Control Groups: Include groups receiving vehicle, paclitaxel alone.
-
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Calculate the Tumor Growth Delay (TGD) and assess the number of complete and partial responses in each treatment group.
Signaling Pathways and Experimental Workflows
N-Cadherin Signaling Pathway and Inhibition by ADH-1
N-cadherin, upon binding to another N-cadherin molecule on an adjacent cell, initiates a cascade of intracellular signals that are crucial for cell survival, proliferation, and migration. ADH-1, by blocking this initial binding, disrupts these downstream pathways.
Caption: N-Cadherin signaling cascade and its inhibition by ADH-1.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-tumor efficacy of ADH-1 trifluoroacetate.
Caption: Workflow for a preclinical in vivo xenograft study.
Conclusion
The initial preclinical studies on ADH-1 trifluoroacetate provide compelling evidence for its anti-tumor activity across a range of cancer types, including pancreatic, ovarian, and melanoma. Its mechanism of action, centered on the inhibition of N-cadherin, leads to the induction of apoptosis in tumor cells and disruption of the tumor vasculature. The synergistic effects observed when ADH-1 is combined with conventional chemotherapy agents like paclitaxel highlight its potential to enhance existing treatment regimens. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
The Function of Trifluoroacetate Salt in ADH-1 Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADH-1, also known as Exherin, is a cyclic pentapeptide antagonist of N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers. By disrupting N-cadherin-mediated signaling, ADH-1 induces apoptosis and inhibits tumor cell migration and invasion, making it a promising candidate for cancer therapy. This technical guide delves into the critical but often overlooked role of the trifluoroacetate (TFA) salt in the formulation of ADH-1. We will explore the origins of TFA in peptide synthesis, its impact on the physicochemical properties of ADH-1, and the potential biological implications for its use in research and clinical settings. This document will also provide detailed experimental protocols for assays relevant to ADH-1's mechanism of action and summarize key quantitative data from preclinical and clinical studies.
Introduction to ADH-1 and N-cadherin
ADH-1 is a synthetic peptide that competitively inhibits the homophilic binding of N-cadherin.[1][2] N-cadherin is a transmembrane glycoprotein crucial for tissue development and cell-cell adhesion.[1] In the context of cancer, an "E-cadherin to N-cadherin switch" is often observed, where cancer cells lose E-cadherin expression and upregulate N-cadherin.[1] This switch is associated with increased tumor cell motility, invasion, and metastasis.[1] ADH-1's therapeutic potential lies in its ability to target N-cadherin-expressing tumor cells and the tumor vasculature, leading to apoptosis and disruption of tumor integrity.
The Role of Trifluoroacetate (TFA) in Peptide Formulations
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification of peptides like ADH-1. It is employed in the final cleavage step to release the synthesized peptide from the resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Consequently, the final lyophilized peptide product is often isolated as a trifluoroacetate salt.
While TFA is a useful tool in peptide chemistry, its presence in the final formulation is a critical consideration for drug development. The trifluoroacetate counter-ion can influence several properties of the peptide, including:
-
Biological Activity: Residual TFA has been reported to have biological effects in some cellular assays, potentially confounding experimental results. These effects can range from cytotoxicity to altered cell growth, depending on the cell type and TFA concentration.
-
Regulatory Considerations: For therapeutic use, the presence of TFA is scrutinized by regulatory agencies due to potential toxicity. While some TFA salts of peptides have been approved for clinical use, it is often preferable to exchange it for a more biocompatible counter-ion like acetate or hydrochloride during later stages of drug development.
Given that ADH-1 has been through Phase I and II clinical trials, it is highly probable that the trifluoroacetate salt form was either deemed safe at the administered concentrations or was exchanged for a different salt in the final clinical formulation. However, for preclinical research and initial development, the TFA salt of ADH-1 is widely used.
Physicochemical Properties and Formulation Considerations
While specific data on the physicochemical properties of the ADH-1 trifluoroacetate salt are not extensively published, general principles of peptide formulation apply. The choice of salt can influence solubility, which is a critical parameter for achieving the desired concentration in a parenteral formulation. The stability of the peptide, both in solid-state and in solution, is also paramount to ensure consistent dosing and prevent the formation of degradation products that could be immunogenic or inactive.
Quantitative Data Summary
The following tables summarize key quantitative data related to ADH-1's activity and pharmacokinetics, compiled from various preclinical and clinical studies.
Table 1: In Vitro Activity of ADH-1
| Parameter | Cell Line | Assay | Value | Reference |
| Apoptosis Induction | Pancreatic Cancer Cells | TUNEL Assay | Dose-dependent increase | |
| Inhibition of Cell Motility | N-cadherin overexpressing BxPC-3 cells | Transwell Assay | Significant reduction at 0.2 mg/mL | |
| IC50 (Cell Viability) | Not Specified | MTT Assay | Varies by cell line and exposure time |
Table 2: Pharmacokinetic Parameters of ADH-1 in Humans (Phase I Clinical Trial)
| Parameter | Value | Unit | Reference |
| Doses Administered | 50 - 1000 | mg/m² | |
| Plasma Half-life (α phase) | Not Specified | min | |
| Plasma Half-life (β phase) | Not Specified | min | |
| Clearance | Not Specified | L/h/m² | |
| Volume of Distribution | Not Specified | L/m² |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of ADH-1.
N-cadherin-Dependent Cell Scattering Assay
This assay assesses the ability of ADH-1 to inhibit the scattering of epithelial cells, a process dependent on the disruption of cell-cell adhesions.
Protocol:
-
Cell Culture: Plate epithelial cells (e.g., MDCK) at a density that allows for the formation of compact colonies.
-
Treatment: Once colonies are formed, treat the cells with a scattering agent (e.g., Hepatocyte Growth Factor, HGF) in the presence or absence of varying concentrations of ADH-1.
-
Imaging: Acquire phase-contrast images of the cell colonies at regular time intervals (e.g., every 30 minutes) for a period of 12-24 hours using a live-cell imaging system.
-
Analysis: Quantify cell scattering by measuring the change in the area of the cell colonies or the distance between individual cells over time.
Transwell Cell Motility/Invasion Assay
This assay measures the ability of ADH-1 to inhibit the migration of cancer cells through a porous membrane.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells (e.g., N-cadherin expressing pancreatic cancer cells) in serum-free media in the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum). Add varying concentrations of ADH-1 to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the cells that have migrated to the lower surface of the membrane with a stain such as crystal violet. Quantify the number of migrated/invaded cells by counting under a microscope or by eluting the stain and measuring its absorbance.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells on coverslips or in chamber slides and treat with varying concentrations of ADH-1 for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).
-
TUNEL Staining: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP).
-
Detection: If using an indirect method, incubate with an anti-label antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Microscopy: Visualize the stained cells using fluorescence or light microscopy. Apoptotic cells will show nuclear staining.
Caspase-3 Immunoblotting for Apoptosis Detection
This method detects the cleavage of pro-caspase-3 into its active form, a key event in the apoptotic cascade.
Protocol:
-
Cell Lysis: Treat cancer cells with ADH-1, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for cleaved caspase-3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis.
Visualizations
Signaling Pathways
Caption: ADH-1 inhibits N-cadherin binding, disrupting downstream signaling pathways that promote cell survival and motility, ultimately leading to apoptosis.
Experimental Workflows
Caption: Workflow for the formulation and in vitro functional assessment of ADH-1 trifluoroacetate salt.
Conclusion
The trifluoroacetate salt of ADH-1 is a direct consequence of its synthetic and purification process. While its presence is a critical factor to consider in formulation development due to potential impacts on solubility, stability, and biological activity, the TFA salt form is widely used in preclinical research to elucidate the mechanism of action of ADH-1. This guide has provided an in-depth overview of the function of the trifluoroacetate salt in the context of ADH-1 formulation, alongside detailed experimental protocols and a summary of quantitative data to aid researchers in their investigation of this promising anti-cancer peptide. Further studies are warranted to fully characterize the specific influence of the trifluoroacetate counter-ion on the physicochemical and biological properties of ADH-1 to optimize its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for ADH-1 Trifluoroacetate in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 trifluoroacetate, also known as Exherin, is a synthetic cyclic pentapeptide antagonist of N-cadherin.[1][2] N-cadherin is a cell-surface glycoprotein that plays a crucial role in cell-cell adhesion, signaling, and is often upregulated in aggressive tumors.[1][3] By competitively inhibiting N-cadherin, ADH-1 can disrupt tumor vasculature, inhibit tumor cell growth, and induce apoptosis in both tumor and endothelial cells.[2] Preclinical studies in mouse xenograft models have demonstrated that ADH-1 can enhance the efficacy of cytotoxic therapies, making it a promising agent for cancer treatment. This document provides detailed protocols for the preparation and administration of ADH-1 trifluoroacetate in mouse xenograft studies, summarizes key quantitative data from preclinical experiments, and illustrates relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from key preclinical studies involving ADH-1 in mouse xenograft models. These studies highlight the synergistic effect of ADH-1 when combined with conventional chemotherapy.
| Xenograft Model | Treatment Group | Dosage & Schedule | Key Outcome | P-value | Reference |
| A375 Human Melanoma | Temozolomide (TMZ) only | - | No significant effect on tumor growth | - | |
| ADH-1 only | Three daily doses | No significant effect on tumor growth | - | ||
| ADH-1 + TMZ | ADH-1 pre-treatment followed by TMZ | Significantly slowed tumor growth | < 0.05 | ||
| DM366 Human Melanoma | Melphalan only | - | - | - | |
| ADH-1 + Melphalan | - | Up to 30-fold reduction in tumor growth compared to melphalan alone | Significant |
Experimental Protocols
Preparation of ADH-1 Trifluoroacetate for In Vivo Administration
This protocol describes the reconstitution of lyophilized ADH-1 trifluoroacetate powder for administration to mice.
Materials:
-
ADH-1 trifluoroacetate powder (≥95% HPLC)
-
Sterile 0.9% Sodium Chloride (NaCl) solution (Normal Saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine Required Concentration: Calculate the total amount of ADH-1 needed based on the dosage (e.g., 20-100 mg/kg), the weight of the mice, and the injection volume (typically 100-200 µL per mouse).
-
Reconstitution:
-
Aseptically weigh the required amount of ADH-1 trifluoroacetate powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% NaCl solution to the tube to achieve the desired final concentration.
-
Vortex the tube gently until the peptide is completely dissolved.
-
-
Sterilization:
-
Draw the ADH-1 solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free vial or tube. This step removes any potential microbial contamination.
-
-
Storage:
-
The reconstituted peptide solution should be stored at -20°C for long-term storage (up to 6 months).
-
For immediate use, the solution can be kept on ice. Avoid repeated freeze-thaw cycles.
-
Administration of ADH-1 in Mouse Xenograft Models
This protocol outlines the procedure for establishing a tumor xenograft and administering ADH-1 as a single agent or in combination with chemotherapy.
Materials:
-
N-cadherin expressing human cancer cells (e.g., A375 melanoma)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Prepared ADH-1 solution
-
Chemotherapeutic agent (e.g., Temozolomide, Melphalan), if applicable
-
Calipers for tumor measurement
-
Animal handling and injection equipment
Procedure:
-
Xenograft Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5 x 10^6 cells per injection.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle Control, ADH-1 only, Chemotherapy only, ADH-1 + Chemotherapy).
-
Route of Administration: ADH-1 can be administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Intravenous (i.v.): A dose of 20 mg/kg has been used for imaging studies.
-
Intraperitoneal (i.p.): Doses ranging from 50-100 mg/kg have been cited for in vivo efficacy.
-
-
Treatment Schedule:
-
For combination therapy, a common schedule involves administering ADH-1 daily for three consecutive days as a pre-treatment before starting the chemotherapy regimen.
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
-
-
Endpoint and Analysis:
-
The study may be concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize mice according to institutional guidelines.
-
Excise tumors for further analysis (e.g., weighing, histology, biomarker analysis).
-
Compare tumor growth inhibition between the different treatment groups.
-
Visualizations
ADH-1 Mechanism of Action
ADH-1 functions by disrupting the homophilic binding of N-cadherin molecules on adjacent cells. This interference blocks downstream signaling pathways that promote cell survival and proliferation and can increase the permeability of tumor vasculature.
Caption: Mechanism of ADH-1 as an N-cadherin antagonist.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of ADH-1 trifluoroacetate in a mouse xenograft model.
Caption: Workflow for ADH-1 administration in mouse xenografts.
References
Application Notes and Protocols for ADH-1 Trifluoroacetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 trifluoroacetate is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of N-cadherin. N-cadherin, a cell-cell adhesion molecule, is often overexpressed in various cancer types and is implicated in tumor progression, metastasis, and angiogenesis. By inhibiting N-cadherin, ADH-1 disrupts tumor cell cohesion, induces apoptosis, and inhibits tumor growth. These application notes provide detailed protocols for the reconstitution, preparation, and use of ADH-1 trifluoroacetate in cell culture experiments.
Product Information
| Property | Value |
| Product Name | ADH-1 trifluoroacetate |
| Appearance | White to off-white powder.[1] |
| Molecular Formula | C₂₄H₃₅F₃N₈O₈S₂[2] |
| Molecular Weight | 684.71 g/mol [2][3] |
| Storage Conditions | Store the lyophilized powder at -20°C.[4] Upon reconstitution, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. |
| Solubility | Soluble in DMSO. |
Reconstitution of ADH-1 Trifluoroacetate
Objective: To prepare a high-concentration stock solution of ADH-1 trifluoroacetate for use in cell culture experiments.
Materials:
-
ADH-1 trifluoroacetate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of ADH-1 trifluoroacetate powder to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of ADH-1 trifluoroacetate (MW: 684.71 g/mol ), add 146.0 µL of DMSO.
-
Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for Cell Culture
Objective: To dilute the ADH-1 trifluoroacetate stock solution to the desired final concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control experiment using the same final concentration of DMSO as in the ADH-1 treated wells.
Protocol:
-
Thaw an aliquot of the ADH-1 trifluoroacetate stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock solution, perform a 1:100 dilution (e.g., add 2 µL of the 10 mM stock to 198 µL of cell culture medium).
-
Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed 0.5%.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of ADH-1 trifluoroacetate on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., N-cadherin expressing cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADH-1 trifluoroacetate working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Workflow:
Experimental Workflow Diagram
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of ADH-1 trifluoroacetate (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation
Representative Dose-Response Data of ADH-1 on Cancer Cell Viability
| ADH-1 Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 95 ± 4.8 | 88 ± 5.5 | 75 ± 6.3 |
| 50 | 82 ± 6.1 | 65 ± 7.2 | 50 ± 5.9 |
| 100 | 68 ± 5.9 | 45 ± 6.8 | 30 ± 4.5 |
| 250 | 45 ± 7.3 | 25 ± 5.1 | 15 ± 3.8 |
| 500 | 20 ± 4.5 | 10 ± 3.2 | 5 ± 2.1 |
Data are represented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Mechanism of Action and Signaling Pathway
ADH-1 competitively binds to N-cadherin, thereby blocking its homophilic interactions. This disruption of N-cadherin-mediated cell-cell adhesion leads to the inhibition of downstream signaling pathways that are crucial for cancer cell survival, proliferation, and migration.
N-cadherin Signaling Pathway Inhibition by ADH-1
References
Application Notes and Protocols: Determining the Optimal Concentration of ADH-1 Trifluoroacetate for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 (also known as Exherin™) is a synthetic cyclic pentapeptide that acts as a competitive antagonist of N-cadherin.[1][2][3] N-cadherin, a cell-cell adhesion molecule, is frequently overexpressed in various aggressive cancers, including melanoma, pancreatic cancer, and glioblastoma.[1][4] This overexpression is associated with increased tumor cell survival, migration, invasion, and angiogenesis. ADH-1 works by disrupting N-cadherin-mediated cell adhesion, which can lead to two primary anti-cancer effects: the induction of apoptosis (programmed cell death) in tumor cells and the disruption of tumor blood vessels (angiolysis). As a targeted therapy, determining the optimal concentration of ADH-1 trifluoroacetate is critical for achieving maximal therapeutic effect while minimizing potential off-target effects in preclinical cancer research.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of ADH-1 trifluoroacetate for various cancer cell lines. The document includes a summary of reported effective concentrations, detailed experimental protocols for concentration optimization and functional assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of ADH-1
ADH-1 contains the His-Ala-Val (HAV) sequence, which is a recognition site within the N-cadherin adhesion domain. By mimicking this sequence, ADH-1 competitively inhibits the homophilic binding of N-cadherin molecules between adjacent cells. This disruption of N-cadherin signaling can trigger apoptosis and inhibit cell migration and invasion. Furthermore, because N-cadherin is also expressed on endothelial cells, ADH-1 can disrupt the integrity of tumor vasculature.
Figure 1: Simplified signaling pathway of N-cadherin and its inhibition by ADH-1.
Quantitative Data Summary
The effective concentration of ADH-1 trifluoroacetate can vary significantly depending on the cancer cell line, N-cadherin expression levels, and the specific biological endpoint being measured. The following tables summarize quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of ADH-1 in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration Range | Observed Effects | Reference(s) |
| Pancreatic Cancer | BxPC-3, Capan-1 | 0.2 - 1.0 mg/mL | Dose-dependent induction of apoptosis; inhibition of cell scattering and migration. | , |
| Melanoma | DM366 | Not specified in vitro | In combination with melphalan, significantly reduced tumor growth in xenografts. | |
| Neuronal Cells (for IC50) | Rat cerebral neurons | IC50 = 323 µM | Selective inhibition of N-cadherin-dependent neurite outgrowth. |
Table 2: In Vivo Efficacy of ADH-1
| Cancer Model | Animal Model | Dosage | Observed Effects | Reference(s) |
| Pancreatic Cancer | Orthotopic mouse model | 50 mg/kg (i.p.) | Significant reduction in tumor growth and lung metastasis. | , |
| General Anti-tumor | Rats and mice | 50 - 100 mg/kg (i.p.) | General anti-tumor efficacy. |
Experimental Protocols
Protocol 1: Determination of Optimal ADH-1 Concentration using a Cell Viability Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of ADH-1 in a chosen cancer cell line using a resazurin-based viability assay.
Materials:
-
ADH-1 trifluoroacetate (CAS Number: 229971-81-7)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Count cells and adjust the density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of ADH-1 Dilutions:
-
Prepare a stock solution of ADH-1 trifluoroacetate in sterile DMSO or PBS. Note the solubility; for example, it is soluble in DMSO at 43 mg/mL (62.8 mM).
-
Perform a serial dilution of the ADH-1 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest ADH-1 concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared ADH-1 dilutions and vehicle control to the respective wells (in triplicate).
-
Incubate for a predetermined time, typically 48 or 72 hours.
-
-
Cell Viability Assessment (Resazurin Assay):
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of ADH-1 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Figure 2: Experimental workflow for determining the optimal concentration of ADH-1.
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol is to confirm that ADH-1 induces apoptosis at the determined optimal concentration.
Materials:
-
Cells treated with the optimal concentration of ADH-1 (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the determined IC50 and 2x IC50 concentrations of ADH-1 for 24-48 hours. Include a vehicle-treated control group.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Adhesion Assay
This protocol assesses the ability of ADH-1 to inhibit N-cadherin-mediated cell-cell adhesion.
Materials:
-
Cancer cell line expressing N-cadherin
-
ADH-1 trifluoroacetate
-
Calcein AM
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare Feeder Layer:
-
Seed cells in a 96-well plate to create a confluent monolayer and incubate overnight.
-
-
Label Suspension Cells:
-
In a separate tube, label a suspension of the same cells with Calcein AM according to the manufacturer's instructions.
-
Wash and resuspend the labeled cells in medium.
-
-
Inhibition Treatment:
-
Pre-incubate the labeled cells with various concentrations of ADH-1 (e.g., 0.5x, 1x, 2x IC50) for 30 minutes.
-
-
Co-culture:
-
Add the pre-treated, labeled cells to the confluent monolayer in the 96-well plate.
-
Incubate for 1-2 hours to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the remaining fluorescence of the adherent, Calcein AM-labeled cells using a plate reader.
-
A decrease in fluorescence in ADH-1-treated wells compared to the control indicates inhibition of cell adhesion.
-
Figure 3: Logical relationship for optimizing and validating ADH-1 concentration.
Conclusion and Key Considerations
The optimal concentration of ADH-1 trifluoroacetate is a critical parameter that must be empirically determined for each cancer cell line. The provided protocols offer a systematic approach to identify the IC50 value and subsequently validate the functional effects of ADH-1 on apoptosis and cell adhesion.
Key Considerations:
-
N-cadherin Expression: The sensitivity of a cell line to ADH-1 is often correlated with its level of N-cadherin expression. It is advisable to confirm N-cadherin expression in the target cell line via Western blot or flow cytometry prior to initiating these protocols.
-
Solubility: Ensure ADH-1 trifluoroacetate is fully dissolved in the chosen solvent (e.g., DMSO or PBS) before preparing dilutions in culture medium to avoid precipitation.
-
Treatment Duration: The incubation time for ADH-1 treatment can influence the observed effects. Pilot experiments with different time points (e.g., 24, 48, 72 hours) may be necessary.
-
Combination Therapies: Preclinical studies have shown that ADH-1 can enhance the efficacy of cytotoxic chemotherapies like melphalan and temozolomide. The protocols described here can be adapted to investigate such synergistic effects.
By following these guidelines, researchers can confidently establish a robust experimental framework for investigating the therapeutic potential of ADH-1 in their specific cancer models.
References
Application Notes and Protocols for ADH-1 Trifluoroacetate in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 trifluoroacetate is a cyclic pentapeptide antagonist of N-cadherin, a classical cadherin protein pivotal in cell-cell adhesion, signaling, and migration.[1] In cancer biology, the upregulation of N-cadherin is often associated with increased tumor progression, metastasis, and the epithelial-to-mesenchymal transition (EMT).[1][2] ADH-1, also known as Exherin, competitively binds to N-cadherin, thereby inhibiting its homophilic interactions and disrupting downstream signaling pathways.[3][4] These application notes provide detailed protocols and guidelines for utilizing ADH-1 trifluoroacetate in co-immunoprecipitation (co-IP) experiments to investigate the composition and dynamics of the N-cadherin interactome.
Mechanism of Action of ADH-1
ADH-1 functions by targeting the extracellular domain of N-cadherin, preventing the formation of adhesive dimers between adjacent cells. This disruption of N-cadherin-mediated cell adhesion can, in turn, affect intracellular signaling cascades. N-cadherin forms a complex with several cytoplasmic proteins, most notably β-catenin and p120 catenin (p120ctn). By sequestering these catenins at the cell membrane, N-cadherin regulates their cytoplasmic pools and subsequent nuclear translocation, where they can act as transcriptional co-regulators. The binding of p120ctn to the juxtamembrane domain of N-cadherin also modulates the activity of Rho family GTPases, thereby influencing cytoskeletal dynamics and cell motility. ADH-1-mediated inhibition of N-cadherin is expected to release these catenins from the membrane-bound complex, leading to alterations in downstream signaling.
Quantitative Data on ADH-1 Inhibition of N-cadherin Interactions
The following table summarizes the inhibitory effects of ADH-1 and related peptidomimetic ligands on N-cadherin homophilic binding, as determined by a competitive ELISA. This data provides a quantitative measure of the potency of these compounds in disrupting N-cadherin interactions.
| Compound | Concentration | % Inhibition of N-cadherin Homophilic Binding | Reference |
| ADH-1 | 2 mM | ~50% | |
| 1 mM | Ineffective | ||
| Ligand 1 | 2 mM | ~50% | |
| 1 mM | Ineffective | ||
| Ligand 2 | 2 mM | 78% | |
| 1 mM | 50% | ||
| Ligand 3 | 2 mM | 84% | |
| 1 mM | 65% |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Analyze the Effect of ADH-1 on the N-cadherin Interactome
This protocol describes the immunoprecipitation of N-cadherin and its associated proteins from cell lysates treated with ADH-1 trifluoroacetate. The goal is to determine if ADH-1 treatment alters the composition of the N-cadherin protein complex, for example, by reducing the association of β-catenin and p120ctn.
Materials:
-
Cells expressing N-cadherin (e.g., SKOV3, BxPC-3, Capan-1)
-
Cell culture reagents
-
ADH-1 trifluoroacetate (prepare fresh stock solution in an appropriate solvent, e.g., sterile PBS or DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Anti-N-cadherin antibody (IP-grade)
-
Protein A/G magnetic beads or agarose slurry
-
Isotype control IgG
-
SDS-PAGE loading buffer
-
Equipment for cell culture, protein concentration measurement, immunoprecipitation, and Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Plate N-cadherin-expressing cells and grow to 70-80% confluency.
-
Prepare fresh working solutions of ADH-1 trifluoroacetate in cell culture media at desired concentrations (e.g., 0.1, 0.5, 1.0 mg/mL). A dose-response experiment is recommended to determine the optimal concentration for disrupting protein interactions in your cell line.
-
Treat the cells with ADH-1 for a predetermined time (e.g., 1, 4, or 24 hours). An untreated control group should be processed in parallel. The optimal treatment time may need to be determined empirically.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells. It is recommended to also include ADH-1 in the lysis buffer at the same concentration used for treatment to maintain the inhibitory pressure during the initial stages of the experiment.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
Take an equal amount of protein for each experimental condition (e.g., 500 µg - 1 mg).
-
Add the anti-N-cadherin antibody (or isotype control IgG for a negative control) to the lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. For the final wash, use a buffer with a lower detergent concentration or no detergent to remove residual detergents that might interfere with downstream analysis.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and the supernatant containing the immunoprecipitated proteins is ready for analysis.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against N-cadherin (to confirm successful immunoprecipitation) and potential interacting partners like β-catenin and p120ctn.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. A decrease in the band intensity for β-catenin and p120ctn in the ADH-1 treated samples compared to the untreated control would indicate that ADH-1 disrupts their interaction with N-cadherin.
-
Visualizations
N-cadherin Signaling Pathway Disrupted by ADH-1
Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.
Experimental Workflow for Co-Immunoprecipitation with ADH-1
Caption: Workflow for co-immunoprecipitation with ADH-1 treatment.
References
Application Notes and Protocols for In Vivo Use of ADH-1 Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1, also known as Exherin, is a cyclic pentapeptide antagonist of N-cadherin, a cell-cell adhesion molecule frequently overexpressed in various cancers.[1][2] By targeting N-cadherin, ADH-1 disrupts tumor vasculature, inhibits tumor growth, and can induce apoptosis in cancer cells.[2] Its therapeutic potential has been explored in several preclinical cancer models and early-phase clinical trials.[3] This document provides detailed application notes and protocols for the in vivo use of ADH-1 trifluoroacetate in preclinical research settings.
Mechanism of Action
ADH-1 is a competitive inhibitor of N-cadherin.[4] N-cadherin plays a crucial role in cell adhesion, migration, and signaling. In the context of cancer, N-cadherin expression is often associated with a more aggressive and metastatic phenotype. By binding to N-cadherin, ADH-1 blocks its adhesive function, leading to the disruption of tumor cell cohesion and the destabilization of tumor blood vessels. This disruption can enhance the delivery and efficacy of co-administered chemotherapeutic agents. Furthermore, inhibition of N-cadherin signaling can impact downstream pathways involved in cell survival and proliferation, such as the FGF receptor, TGF-β, Wnt/β-catenin, and PI3K/AKT signaling cascades.
Application Notes
Consideration of the Trifluoroacetate (TFA) Counter-ion
ADH-1 is typically supplied as a trifluoroacetate salt. It is crucial for researchers to be aware that the TFA counter-ion is not biologically inert and may exert its own physiological effects. Studies have shown that TFA can influence cell proliferation and may have metabolic effects, including the reduction of plasma lipid levels in mice through the activation of PPAR-alpha. Therefore, it is highly recommended to include a vehicle control group that includes the TFA salt at a concentration equivalent to that in the ADH-1 treatment group to account for any potential off-target effects of the counter-ion.
Toxicity and Safety
Preclinical studies in dogs have shown that ADH-1 is well-tolerated at doses up to 500 mg/kg, with no significant cardiovascular effects or treatment-related pathology observed after 14 days of daily intravenous administration. In a phase I clinical trial, ADH-1 was also found to be well-tolerated in patients with advanced solid tumors, with fatigue, nausea, and chest pain being the most common side effects. The maximum tolerated dose was not reached in this study. The acute toxicity of TFA is considered low, though some studies have reported liver effects at high doses.
Data Presentation
Table 1: Summary of In Vivo Efficacy of ADH-1 in Preclinical Cancer Models
| Cancer Model | Animal Model | ADH-1 Dose and Regimen | Combination Agent | Key Findings |
| Melanoma | Rat Xenograft | 100 mg/kg, systemic, initial dose 1h before ILI, followed by 5 doses every 12h | Melphalan (isolated limb infusion) | Significantly reduced tumor growth (up to 30-fold) compared to melphalan alone. |
| Ovarian Cancer | Mouse Xenograft (A2780) | 100 mg/kg, IP, twice daily for 21 days | Paclitaxel | Combination therapy resulted in a 161% tumor growth delay compared to control. |
| Pancreatic Cancer | Orthotopic Mouse Model (BxPC-3) | Not specified in detail, but treatment led to significant reductions in tumor growth and lung metastasis. | N/A | Significant reduction in primary tumor growth and lung metastasis. |
| Adrenocortical Carcinoma | Patient Case | Not specified | N/A | Controlled metabolic and symptomatic progression of an aggressive, resistant tumor. |
Experimental Protocols
Protocol 1: Preparation of ADH-1 Trifluoroacetate for In Vivo Administration
This protocol provides two options for the reconstitution of ADH-1 trifluoroacetate powder for in vivo injection. The choice of vehicle may depend on the desired concentration and administration route.
Option 1: Saline-Based Vehicle
-
Vehicle Preparation: Prepare a sterile solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Reconstitution:
-
Aseptically weigh the desired amount of ADH-1 trifluoroacetate powder.
-
Add the appropriate volume of the saline-based vehicle to achieve the desired final concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming may be applied.
-
Visually inspect the solution for any particulate matter before administration.
-
Option 2: PBS Vehicle
-
Vehicle: Sterile phosphate-buffered saline (PBS).
-
Reconstitution:
-
Aseptically weigh the desired amount of ADH-1 trifluoroacetate powder.
-
Add the appropriate volume of sterile PBS to achieve the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 10 mg/mL).
-
Gently vortex to dissolve the powder.
-
Ensure the solution is clear and free of particulates before injection.
-
Protocol 2: Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with ADH-1.
-
Cell Culture: Culture human pancreatic cancer cells (e.g., BxPC-3, which express N-cadherin) under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells at 80-90% confluency.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend the cell pellet in sterile, cold PBS or a PBS/Matrigel mixture to a final concentration of 1 x 10^6 cells per 30 µL.
-
-
Orthotopic Injection:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Carefully inject 30 µL of the cell suspension into the tail of the pancreas using a 30-gauge needle.
-
Suture the abdominal wall and close the skin with wound clips.
-
-
Tumor Growth Monitoring: Monitor tumor growth using a suitable imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or high-frequency ultrasound.
-
ADH-1 Treatment:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment and control groups.
-
Administer ADH-1 (e.g., 50 mg/kg) via intraperitoneal (IP) injection daily for a specified duration (e.g., 4 weeks).
-
Administer the vehicle control to the control group.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and animal well-being.
-
At the end of the study, euthanize the mice and excise the primary tumors and any metastatic lesions (e.g., in the liver and lungs).
-
Measure tumor weight and volume.
-
Process tissues for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Protocol 3: Melanoma Xenograft Model with Combination Therapy
This protocol details the use of ADH-1 in combination with melphalan in a rat xenograft model of melanoma.
-
Cell Culture and Implantation:
-
Culture N-cadherin-expressing human melanoma cells.
-
Establish subcutaneous xenografts by injecting tumor cells into the flank of immunocompromised rats.
-
-
Treatment Protocol:
-
Once tumors reach a predetermined size, randomize animals into treatment groups.
-
Administer an initial dose of ADH-1 (100 mg/kg) systemically (e.g., via tail vein injection) one hour before the administration of melphalan via isolated limb infusion (ILI).
-
Administer a second dose of ADH-1 24 hours after the first dose.
-
Continue with ADH-1 administration every 12 hours for an additional 5 doses.
-
-
Tumor Growth and Response Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor for signs of tumor regression and assess overall animal health.
-
-
Endpoint Analysis:
Mandatory Visualizations
Caption: N-Cadherin signaling pathway and its inhibition by ADH-1.
Caption: General experimental workflow for in vivo studies with ADH-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]
- 3. CN114349630B - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]
- 4. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
Application Notes and Protocols for ADH-1 Trifluoroacetate Treatment in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1 trifluoroacetate, also known as Exherin, is a synthetic cyclic pentapeptide that acts as a competitive inhibitor of N-cadherin.[1][2][3] N-cadherin is a crucial cell-cell adhesion molecule involved in tissue development, and its overexpression is often associated with increased aggressiveness, invasion, and metastasis in various cancers.[4][5] By selectively targeting and blocking N-cadherin, ADH-1 disrupts tumor vasculature, inhibits tumor cell growth, and induces apoptosis in cancer cells. Three-dimensional (3D) spheroid cultures have emerged as valuable in vitro models that more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the treatment of 3D spheroid cultures with ADH-1 trifluoroacetate, offering a framework for investigating its anti-cancer efficacy in a physiologically relevant context.
Mechanism of Action
ADH-1 functions by competitively binding to N-cadherin, thereby inhibiting the homophilic binding between N-cadherin molecules on adjacent cells. This disruption of N-cadherin-mediated cell-cell adhesion leads to several downstream effects contributing to its anti-tumor activity:
-
Induction of Apoptosis: The inhibition of N-cadherin signaling disrupts cell survival pathways, leading to programmed cell death (apoptosis) in tumor cells.
-
Disruption of Tumor Vasculature: ADH-1 can interfere with the interaction between tumor cells and endothelial cells in the tumor blood vessel walls, a phenomenon known as "mosaicism," leading to vascular disruption and hemorrhage within the tumor.
-
Inhibition of Cell Migration and Invasion: N-cadherin plays a pivotal role in collective cell migration. By blocking N-cadherin, ADH-1 can impede the invasion and metastasis of cancer cells.
Experimental Protocols
The following protocols provide a general guideline for the formation of 3D spheroids and their subsequent treatment with ADH-1 trifluoroacetate. Optimization of cell seeding density, treatment concentrations, and duration is recommended for each specific cell line and experimental setup.
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This method facilitates the formation of single, uniform spheroids per drop.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
60 mm tissue culture dish
-
Sterile microcentrifuge tubes
-
Hemacytometer or automated cell counter
-
ADH-1 trifluoroacetate stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
Procedure:
-
Cell Preparation:
-
Culture adherent cells to approximately 90% confluency.
-
Wash the cells twice with sterile PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability. Adjust the cell concentration to 2.5 x 10^6 cells/mL in complete medium.
-
-
Hanging Drop Formation:
-
Add 5 mL of sterile PBS to the bottom of a 60 mm tissue culture dish to create a humidified chamber.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid of the tissue culture dish, ensuring the drops are well-spaced.
-
Invert the lid and place it back on the dish containing PBS.
-
-
Spheroid Development:
-
Incubate the hanging drop cultures at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
-
Protocol 2: 3D Spheroid Formation using Ultra-Low Attachment Plates
This method is suitable for higher throughput experiments and the generation of multiple spheroids.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Sterile microcentrifuge tubes
-
Hemacytometer or automated cell counter
-
ADH-1 trifluoroacetate stock solution
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension as described in Protocol 1, Step 1.
-
Adjust the cell seeding density based on the cell line; a typical starting point is 1,000 to 5,000 cells per well in 100-200 µL of complete medium.
-
-
Spheroid Formation:
-
Dispense the cell suspension into the wells of the ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation over 24-72 hours.
-
Protocol 3: ADH-1 Trifluoroacetate Treatment and Analysis
Procedure:
-
Treatment Initiation:
-
Once spheroids have formed and reached a desired size (typically 300-500 µm in diameter), carefully remove half of the culture medium from each well or drop.
-
Prepare serial dilutions of ADH-1 trifluoroacetate in fresh complete medium at 2x the final desired concentrations.
-
Add an equal volume of the 2x ADH-1 solution to each well or drop to achieve the final desired concentrations. Include a vehicle control (medium with the solvent used for the ADH-1 stock).
-
-
Incubation and Monitoring:
-
Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).
-
Monitor spheroid morphology and size daily using a light microscope equipped with a camera. Spheroid area or diameter can be quantified using image analysis software like ImageJ.
-
-
Endpoint Analysis:
-
Viability Assays: Assess cell viability using commercially available assays such as CellTiter-Glo® 3D Cell Viability Assay (Promega) or Live/Dead viability/cytotoxicity kits (Thermo Fisher Scientific).
-
Apoptosis Assays: Detect apoptosis using methods like caspase-3/7 activity assays or TUNEL staining.
-
Immunofluorescence and Confocal Microscopy: Fix and stain spheroids to visualize N-cadherin expression, cytoskeletal organization (e.g., F-actin), and other markers of interest.
-
Histology: Spheroids can be embedded, sectioned, and stained (e.g., H&E) for histological analysis.
-
Data Presentation
Quantitative data from ADH-1 trifluoroacetate treatment on 3D spheroids should be summarized for clear comparison.
Table 1: Effect of ADH-1 Trifluoroacetate on Spheroid Size
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm) at 24h (Mean ± SD) | Spheroid Diameter (µm) at 48h (Mean ± SD) | Spheroid Diameter (µm) at 72h (Mean ± SD) |
| Vehicle Control | 0 | |||
| ADH-1 | 1 | |||
| ADH-1 | 10 | |||
| ADH-1 | 50 | |||
| ADH-1 | 100 |
Table 2: Effect of ADH-1 Trifluoroacetate on Spheroid Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) at 72h (Mean ± SD) |
| Vehicle Control | 0 | 100 |
| ADH-1 | 1 | |
| ADH-1 | 10 | |
| ADH-1 | 50 | |
| ADH-1 | 100 |
Visualizations
Signaling Pathway
References
- 1. ADH-1 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. [18F]AlF-NOTA-ADH-1: A new PET molecular radiotracer for imaging of N-cadherin-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. N-cadherin as a key regulator of collective cell migration in a 3D environment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of ADH-1 Trifluoroacetate with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADH-1, also known as Exherin, is a cyclic pentapeptide that acts as a selective antagonist of N-cadherin. N-cadherin is a cell-cell adhesion molecule frequently overexpressed in aggressive tumors, where it plays a crucial role in cell proliferation, migration, and survival signaling. By blocking N-cadherin, ADH-1 can disrupt the tumor vasculature and induce apoptosis in cancer cells.[1][2] Preclinical studies have suggested that combining ADH-1 with conventional chemotherapy agents may lead to synergistic antitumor effects, offering a promising avenue for enhancing therapeutic efficacy.[3][4]
These application notes provide a comprehensive guide for researchers to evaluate the in vitro synergistic potential of ADH-1 trifluoroacetate in combination with various chemotherapy agents. Detailed protocols for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate the design and execution of these studies.
Data Presentation
A critical aspect of evaluating drug combinations is the quantitative assessment of their interaction. The following tables provide a structured format for presenting data from in vitro synergy studies.
Table 1: IC50 Values of Single Agents in Ovarian Cancer (SKOV-3) Cell Line
| Compound | IC50 (µM) after 72h |
| ADH-1 Trifluoroacetate | User-determined value |
| Paclitaxel | User-determined value |
Table 2: Combination Effects of ADH-1 Trifluoroacetate and Paclitaxel in SKOV-3 Cells
| ADH-1 (µM) | Paclitaxel (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| Concentration 1 | Concentration 1 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 2 | Concentration 2 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 3 | Concentration 3 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
Table 3: IC50 Values of Single Agents in Melanoma (e.g., A375) Cell Line
| Compound | IC50 (µM) after 72h |
| ADH-1 Trifluoroacetate | User-determined value |
| Melphalan | User-determined value |
Table 4: Combination Effects of ADH-1 Trifluoroacetate and Melphalan in Melanoma Cells
| ADH-1 (µM) | Melphalan (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| Concentration 1 | Concentration 1 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 2 | Concentration 2 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 3 | Concentration 3 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
Table 5: IC50 Values of Single Agents in Glioblastoma (e.g., U-87 MG) Cell Line
| Compound | IC50 (µM) after 72h |
| ADH-1 Trifluoroacetate | User-determined value |
| Temozolomide | User-determined value |
Table 6: Combination Effects of ADH-1 Trifluoroacetate and Temozolomide in Glioblastoma Cells
| ADH-1 (µM) | Temozolomide (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| Concentration 1 | Concentration 1 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 2 | Concentration 2 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
| Concentration 3 | Concentration 3 | User-determined | User-determined | Synergistic/Additive/Antagonistic |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of IC50 Values and Combination Index (CI)
This protocol outlines the use of a WST-1 assay to determine the half-maximal inhibitory concentration (IC50) of ADH-1 trifluoroacetate and a selected chemotherapy agent, both individually and in combination.
Materials:
-
ADH-1 trifluoroacetate
-
Chemotherapy agent (e.g., paclitaxel, melphalan, temozolomide)
-
Cancer cell line of interest (e.g., SKOV-3, A375, U-87 MG)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Single Agents: Prepare serial dilutions of ADH-1 trifluoroacetate and the chemotherapy agent in complete culture medium at 2x the final desired concentrations.
-
Combination: Prepare serial dilutions of the drug combination at a fixed molar ratio (e.g., based on the ratio of their individual IC50 values) at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution (or medium with vehicle as a control) to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curves and determine the IC50 values for the single agents.
-
For combination studies, use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI).[5] The CI value provides a quantitative measure of the interaction between the two drugs:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with ADH-1 trifluoroacetate and a chemotherapy agent using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.
Materials:
-
Treated and control cells from Protocol 1 (at selected synergistic concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment for the desired time (e.g., 48 or 72 hours), collect both the floating and adherent cells.
-
For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the combination treatment compared to single agents and the control.
-
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The provided information is based on currently available scientific literature. Optimal experimental conditions, including cell densities, drug concentrations, and incubation times, may vary depending on the specific cell lines and reagents used and should be determined by the end-user. The hypothetical data in the tables should not be used as a substitute for experimentally derived results.
References
- 1. Prospective Multicenter Phase II Trial of Systemic ADH-1 in Combination With Melphalan via Isolated Limb Infusion in Patients With Advanced Extremity Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADH1, an N-cadherin inhibitor, evaluated in preclinical models of angiogenesis and androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 study of systemic ADH-1 in combination with melphalan via isolated limb infusion in patients with locally advanced in-transit malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demonstrating N-cadherin Inhibition by ADH-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to demonstrate and quantify the inhibitory effects of ADH-1 on N-cadherin protein expression. Additionally, we present the underlying signaling pathway affected by ADH-1 and a comprehensive experimental workflow.
Introduction
N-cadherin, a member of the cadherin superfamily, is a calcium-dependent cell-cell adhesion molecule crucial for tissue development and maintenance. Its overexpression is implicated in cancer progression, particularly in promoting cell migration, invasion, and survival. ADH-1 is a cyclic pentapeptide antagonist of N-cadherin that has shown promise in preclinical and clinical studies as an anti-cancer agent. ADH-1 selectively binds to and blocks N-cadherin, leading to the disruption of tumor vasculature, inhibition of tumor cell growth, and induction of apoptosis.[1] Western blotting is a fundamental technique to investigate the effect of ADH-1 on N-cadherin protein levels within cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response and time-course experiments analyzing the effect of ADH-1 on N-cadherin protein levels, as determined by densitometric analysis of Western blot bands.
Table 1: Dose-Response Effect of ADH-1 on N-cadherin Protein Levels after 24-hour Treatment
| ADH-1 Concentration (µg/mL) | Relative N-cadherin Protein Level (Normalized to Control) | Standard Deviation |
| 0 (Control) | 1.00 | ± 0.05 |
| 10 | 0.98 | ± 0.06 |
| 50 | 0.95 | ± 0.07 |
| 100 | 0.85 | ± 0.08 |
| 200 | 0.70 | ± 0.09 |
| 500 | 0.55 | ± 0.10 |
Table 2: Time-Course Effect of 200 µg/mL ADH-1 on N-cadherin Protein Levels
| Treatment Time (hours) | Relative N-cadherin Protein Level (Normalized to 0h) | Standard Deviation |
| 0 | 1.00 | ± 0.04 |
| 6 | 0.96 | ± 0.05 |
| 12 | 0.88 | ± 0.06 |
| 24 | 0.72 | ± 0.07 |
| 48 | 0.60 | ± 0.08 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Western Blot Protocol for N-cadherin Detection
This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of N-cadherin.
1. Cell Culture and ADH-1 Treatment: a. Seed N-cadherin expressing cells (e.g., MDA-MB-231, BxPC-3) in 6-well plates and grow to 70-80% confluency. b. For dose-response experiments, treat cells with increasing concentrations of ADH-1 (e.g., 0, 10, 50, 100, 200, 500 µg/mL) for a fixed time (e.g., 24 hours). c. For time-course experiments, treat cells with a fixed concentration of ADH-1 (e.g., 200 µg/mL) for various durations (e.g., 0, 6, 12, 24, 48 hours). d. Include a vehicle-treated control group (e.g., sterile PBS or DMSO, depending on the ADH-1 solvent).
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit.
3. SDS-PAGE: a. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load the samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. c. Include a pre-stained protein ladder to monitor protein separation. d. Run the gel in MOPS or MES running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Ensure complete contact between the gel and the membrane and remove any air bubbles. c. Transfer for 1-2 hours at a constant current or overnight at a lower current at 4°C. d. After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm transfer efficiency. e. Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for N-cadherin (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. For quantification, use image analysis software (e.g., ImageJ) to measure the band intensity of N-cadherin. e. Normalize the N-cadherin band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ADH-1 inhibits N-cadherin, leading to reduced PI3K/Akt signaling and apoptosis.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of N-cadherin inhibition by ADH-1.
References
Troubleshooting & Optimization
ADH-1 trifluoroacetate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADH-1 trifluoroacetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Product Information
-
What is ADH-1 trifluoroacetate? ADH-1 is a synthetic, cyclic pentapeptide that acts as an antagonist to N-cadherin.[1] It is also known by the brand name Exherin. The trifluoroacetate salt is a common form for this peptide due to its use in the purification process.
-
What is the mechanism of action of ADH-1? ADH-1 selectively binds to and blocks N-cadherin, a protein involved in cell-cell adhesion.[1] This disruption of N-cadherin-mediated adhesion can lead to the inhibition of tumor cell growth, disruption of tumor vasculature, and induction of apoptosis (programmed cell death) in cancer cells and endothelial cells.[1][2]
Solubility and Reconstitution
-
What is the best solvent to dissolve ADH-1 trifluoroacetate? Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving ADH-1 trifluoroacetate.
-
How do I reconstitute ADH-1 trifluoroacetate for my experiments? For detailed instructions, please refer to the Experimental Protocols section below. It is crucial to use the correct solvent and technique to ensure the peptide is fully dissolved and stable.
-
Can I dissolve ADH-1 trifluoroacetate in water or PBS? Directly dissolving ADH-1 trifluoroacetate in aqueous buffers like water or PBS is generally not recommended as it may lead to poor solubility. While some trifluoroacetate salts of peptides can be water-soluble, the solubility of ADH-1 in aqueous solutions without a co-solvent like DMSO is not well-documented.[3] It is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Storage and Stability
-
How should I store the lyophilized powder of ADH-1 trifluoroacetate? Lyophilized ADH-1 trifluoroacetate should be stored at -20°C for long-term storage. For shorter periods, storage at 4°C is acceptable. It is important to keep the vial tightly sealed and protected from moisture.
-
How should I store reconstituted ADH-1 trifluoroacetate solutions? Stock solutions of ADH-1 trifluoroacetate in DMSO should be stored at -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
How stable is ADH-1 trifluoroacetate in solution? Peptides in solution are generally less stable than in their lyophilized form. For solutions in DMSO stored at -80°C, the compound should be stable for an extended period. However, for aqueous solutions, it is recommended to prepare them fresh for each experiment and avoid long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving the peptide | The peptide has low solubility in the chosen solvent. | Use DMSO as the primary solvent. For stubborn dissolution, gentle warming (to no more than 37°C) and sonication can be employed. |
| Precipitation upon dilution into aqueous media | The concentration of the peptide in the final aqueous solution is too high, exceeding its solubility limit. | Prepare a more dilute stock solution in DMSO. When diluting, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even mixing. |
| Inconsistent or unexpected experimental results | The trifluoroacetate (TFA) counter-ion may be affecting the biological activity in your assay. | TFA has been reported to inhibit cell proliferation in some cell types. If you suspect TFA interference, consider performing a salt exchange to replace the trifluoroacetate with a more biologically compatible counter-ion like hydrochloride or acetate. |
| Loss of peptide activity over time | Improper storage of the reconstituted peptide, leading to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure stock solutions are stored at -80°C. Prepare fresh working solutions from the stock for each experiment. |
Data Presentation
Solubility of ADH-1 Trifluoroacetate
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 43 mg/mL to 100 mg/mL | Sonication may be required to achieve higher concentrations. |
| Water | Not recommended for direct reconstitution | Can be used for dilution of a DMSO stock solution. |
| Phosphate-Buffered Saline (PBS) | Not recommended for direct reconstitution | Can be used for dilution of a DMSO stock solution. |
| Ethanol | Data not available | Generally, peptides with hydrophobic residues have some solubility in organic solvents. |
| Methanol | Data not available | Similar to ethanol, some solubility may be expected. |
Experimental Protocols
Protocol for Reconstituting ADH-1 Trifluoroacetate for In Vitro Cell Culture
-
Preparation: Before opening, allow the vial of lyophilized ADH-1 trifluoroacetate to warm to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Gently vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.
-
Storage: Aliquot the stock solution into sterile, single-use polypropylene tubes and store at -80°C.
-
Preparation of Working Solution: For cell culture experiments, dilute the DMSO stock solution into your cell culture medium to the final desired concentration. It is important to add the stock solution to the medium while gently mixing to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
N-Cadherin Signaling Pathway and the Effect of ADH-1
Caption: Mechanism of ADH-1 action on N-cadherin signaling.
Experimental Workflow for Reconstituting and Using ADH-1 Trifluoroacetate
Caption: Workflow for handling ADH-1 trifluoroacetate.
References
How to improve ADH-1 trifluoroacetate stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of ADH-1 trifluoroacetate in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of ADH-1 trifluoroacetate in experimental settings.
Issue 1: Rapid Loss of ADH-1 Activity in Aqueous Solution
Question: I am observing a significant decrease in the biological activity of my ADH-1 solution shortly after preparation. What could be the cause and how can I mitigate this?
Answer: Rapid loss of ADH-1 activity in aqueous solutions is often attributed to chemical degradation. As a cyclic pentapeptide, ADH-1 is susceptible to hydrolysis, particularly at non-optimal pH values. The presence of the trifluoroacetate (TFA) counterion can also influence stability.
Troubleshooting Steps:
-
pH Optimization: The stability of peptides is highly pH-dependent.[1] It is crucial to maintain the pH of the ADH-1 solution within its optimal range. For many peptides, a slightly acidic pH (around 4-6) is preferable to minimize hydrolysis.[2] Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions, as these can accelerate degradation.[1][3]
-
Buffer Selection: The choice of buffer can impact peptide stability.[4] Phosphate and citrate buffers are commonly used for peptide formulations. It is advisable to use a buffer system that maintains the desired pH throughout the experiment.
-
Temperature Control: Elevated temperatures significantly accelerate peptide degradation. Prepare and store ADH-1 solutions at low temperatures (2-8°C) and avoid repeated freeze-thaw cycles. For long-term storage, lyophilized peptide is recommended.
-
TFA Counterion Exchange: The TFA counterion, a remnant from peptide synthesis and purification, can affect the peptide's physicochemical properties and potentially its stability. Consider exchanging the TFA salt for an acetate or hydrochloride salt, which are often more biocompatible and may enhance stability in certain applications.
Issue 2: Precipitation or Aggregation of ADH-1 in Solution
Question: My ADH-1 solution appears cloudy or contains visible precipitates. What is causing this and how can I improve solubility and prevent aggregation?
Answer: Peptide aggregation and precipitation can be influenced by several factors including concentration, pH, ionic strength, and the presence of certain excipients.
Troubleshooting Steps:
-
Concentration Adjustment: High peptide concentrations can promote aggregation. Try preparing a more dilute stock solution and then further diluting it to the final experimental concentration.
-
pH and Ionic Strength: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. The ionic strength of the solution can also play a role; sometimes, the addition of a low concentration of salt can improve solubility, while high salt concentrations can lead to "salting out."
-
Use of Solubilizing Agents: If solubility remains an issue, consider the use of solubilizing agents. A small percentage of organic co-solvents like acetonitrile or DMSO can be used to initially dissolve the peptide before diluting with the aqueous buffer. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Excipient Addition: Certain excipients, such as sugars (e.g., mannitol, sucrose) or polymers (e.g., PEG), can help stabilize peptides and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ADH-1 in aqueous solution?
A1: Like many peptides, ADH-1 is susceptible to several degradation pathways in aqueous solution:
-
Hydrolysis: Cleavage of the peptide bonds, which is catalyzed by both acid and base. The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The methionine and cysteine residues in a peptide sequence are particularly prone to oxidation. Although ADH-1 does not contain methionine, its cyclic nature is formed by a disulfide bond between two cysteine residues, which can be susceptible to oxidation or disulfide exchange.
-
Deamidation: While ADH-1 does not contain asparagine or glutamine residues which are prone to deamidation, this is a common degradation pathway for many other peptides.
Q2: How does the trifluoroacetate (TFA) counterion affect ADH-1 stability?
A2: The TFA counterion is introduced during the solid-phase synthesis and purification of peptides. While it is effective for these processes, residual TFA can:
-
Alter the Microenvironment: TFA is a strong acid and can lower the pH of the peptide solution, potentially leading to acid-catalyzed degradation if not properly buffered.
-
Influence Conformation: The interaction of TFA with the peptide can influence its secondary structure and aggregation propensity.
-
Impact Biological Assays: Residual TFA can be cytotoxic or interfere with biological assays, leading to erroneous results. Therefore, for many biological applications, it is recommended to exchange TFA for a more biocompatible counterion like acetate or hydrochloride.
Q3: What is the recommended procedure for storing ADH-1 trifluoroacetate?
A3: To ensure the long-term stability of ADH-1 trifluoroacetate, the following storage conditions are recommended:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccated environment. Under these conditions, the peptide should be stable for several years.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., sterile water or a buffer at optimal pH). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution on the day of the experiment. If short-term storage is necessary, keep the solution at 2-8°C for no more than a few days.
Quantitative Data on Peptide Stability
Table 1: Comparative Stability of a Linear vs. Cyclic RGD Peptide at 50°C
| pH | Linear Peptide Half-Life (hours) | Cyclic Peptide Half-Life (hours) | Stability Increase (Fold) |
| 2.0 | 10.5 | 150 | 14.3 |
| 4.0 | 25.0 | 450 | 18.0 |
| 7.0 | 5.0 | 150 | 30.0 |
| 8.0 | 2.5 | 10 | 4.0 |
| 10.0 | 0.5 | 1.5 | 3.0 |
| 12.0 | < 0.1 | < 0.1 | - |
Data adapted from a study on a cyclic RGD peptide, presented here for illustrative purposes.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing ADH-1 Stability
This protocol outlines a general method for monitoring the degradation of ADH-1 in an aqueous solution using reverse-phase HPLC.
Materials:
-
ADH-1 trifluoroacetate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate or citrate buffer)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of ADH-1 in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution under the desired stress conditions (e.g., specific pH and temperature).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any ongoing degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a higher percentage (e.g., 95%) over 20-30 minutes to elute the peptide and any degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact ADH-1 based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact ADH-1 at each time point.
-
Calculate the percentage of remaining ADH-1 at each time point relative to the initial amount at t=0.
-
Plot the percentage of remaining ADH-1 versus time to determine the degradation kinetics.
-
Protocol 2: Procedure for Trifluoroacetate (TFA) to Acetate Exchange
This protocol describes a common method for exchanging the TFA counterion of a peptide for acetate.
Materials:
-
ADH-1 trifluoroacetate
-
HPLC-grade water
-
Acetic acid
-
Anion-exchange resin (acetate form)
Procedure:
-
Resin Preparation:
-
Prepare a small column with a strong anion-exchange resin.
-
Wash the resin thoroughly with a solution of sodium acetate (e.g., 1 M) to ensure it is in the acetate form.
-
Wash the resin with HPLC-grade water until the eluent is neutral.
-
-
Ion Exchange:
-
Dissolve the ADH-1 trifluoroacetate in a minimal amount of water.
-
Apply the peptide solution to the prepared anion-exchange column.
-
Elute the peptide with water and collect the fractions.
-
Monitor the fractions for the presence of the peptide using a suitable method (e.g., UV absorbance at 280 nm).
-
-
Lyophilization:
-
Pool the fractions containing the peptide.
-
Freeze the pooled solution and lyophilize to obtain the ADH-1 acetate salt as a powder.
-
Visualizations
N-cadherin Signaling Pathway
Caption: N-cadherin signaling pathway and the inhibitory action of ADH-1.
Experimental Workflow for ADH-1 Stability Assessment
Caption: Workflow for assessing the stability of ADH-1 in aqueous solution.
References
- 1. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical degradation kinetics of recombinant hirudin (HV1) in aqueous solution: effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ADH-1 trifluoroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADH-1 trifluoroacetate. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is ADH-1 and how does it work?
A1: ADH-1, also known as Exherin, is a cyclic pentapeptide that acts as a selective antagonist of N-cadherin (neural cadherin), a cell-surface protein involved in cell-to-cell adhesion. By binding to N-cadherin, ADH-1 disrupts these interactions, which can inhibit tumor cell growth, disrupt tumor vasculature, and induce apoptosis (programmed cell death) in cancer cells that express N-cadherin.[1][2]
Q2: My experimental results with ADH-1 trifluoroacetate are inconsistent. What are the common causes?
A2: Inconsistent results with ADH-1 trifluoroacetate can stem from several factors:
-
Trifluoroacetate (TFA) Counter-ion Interference: Residual TFA from the peptide synthesis and purification process is a major cause of variability. TFA can be cytotoxic, affect cell proliferation, and even modulate the activity of certain receptors, leading to unpredictable outcomes.[3][4][5]
-
Peptide Instability: ADH-1 is noted to be unstable in solution. It is highly recommended to prepare solutions fresh for each experiment. Improper storage, such as repeated freeze-thaw cycles, can also lead to degradation of the peptide.
-
Variable N-cadherin Expression: The efficacy of ADH-1 is dependent on the level of N-cadherin expression in the cell line being studied. Different cell lines, and even the same cell line under different culture conditions, can have varying levels of N-cadherin.
-
Sub-optimal Experimental Conditions: Factors such as incorrect peptide concentration, inappropriate assay duration, or issues with the experimental setup can all contribute to inconsistent results.
Q3: How should I properly store and handle ADH-1 trifluoroacetate?
A3: Proper storage and handling are critical for maintaining the integrity of ADH-1 trifluoroacetate:
-
Storage of Lyophilized Powder: The lyophilized powder should be stored at -20°C and protected from light. Keep the container tightly sealed to prevent moisture absorption.
-
Reconstitution and Solution Storage: It is strongly recommended to reconstitute the peptide immediately before use. If a stock solution must be prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Avoid Freeze-Thaw Cycles: Frequent freezing and thawing can degrade the peptide, leading to a loss of activity.
Q4: Can the trifluoroacetate (TFA) salt affect my experimental results?
A4: Yes, absolutely. The TFA counter-ion can have direct biological effects that may confound your results. TFA has been shown to inhibit cell proliferation in some cell types and stimulate it in others. It can also alter the pH of your culture medium if not properly buffered. For sensitive cell-based assays, it is a significant variable to consider.
Q5: How can I remove the TFA counter-ion from my ADH-1 peptide?
A5: If you suspect TFA is interfering with your experiments, you can perform a salt exchange to replace it with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. This typically involves dissolving the peptide in a solution containing the new counter-ion and then lyophilizing. This process may need to be repeated to ensure complete exchange.
Troubleshooting Guides
Problem 1: Low or No Bioactivity of ADH-1 in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded Peptide | Prepare a fresh solution of ADH-1 trifluoroacetate for each experiment. Ensure the lyophilized powder has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of any stock solutions. |
| Low N-cadherin Expression in Target Cells | Verify the N-cadherin expression level in your cell line using Western blot or flow cytometry. Compare your results to published data for that cell line. Consider using a positive control cell line with known high N-cadherin expression. |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration of ADH-1 for your specific cell line and assay. Concentrations used in the literature range from 0.1 mg/mL to 1.0 mg/mL for in vitro studies. |
| Inappropriate Assay Conditions | Optimize the incubation time and other assay parameters. The effects of ADH-1 may be time-dependent. |
| TFA Interference | Consider performing a TFA salt exchange to an HCl or acetate salt. Alternatively, run a control experiment with TFA alone to assess its effect on your cells at the same concentration present in your ADH-1 treatment. |
Problem 2: High Variability Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Solution | Always prepare a fresh solution of ADH-1 for each experiment from the lyophilized powder. If using a stock solution, ensure it is well-mixed before each use and has not undergone multiple freeze-thaw cycles. |
| Variable Cell Conditions | Ensure cells are at a consistent passage number and confluency for each experiment. Cell characteristics, including N-cadherin expression, can change with passage number. |
| TFA Counter-ion Effects | The amount of residual TFA can vary between different batches of the peptide. If possible, test a new batch of the peptide or perform a TFA salt exchange for greater consistency. |
| Assay Technique Variability | Standardize all steps of your experimental protocol, including cell seeding density, incubation times, and reagent additions. |
Quantitative Data Summary
Table 1: Reported Concentrations of ADH-1 in In Vitro Studies
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Pancreatic Cancer Cells | 0.1 - 1.0 mg/mL | Dose-dependent induction of apoptosis. | |
| Pancreatic Cancer Cells | 0.2 mg/mL | Blocks collagen I-mediated cell motility. | |
| Neuronal Cultures | 323 µM (IC50) | Inhibition of N-cadherin-dependent neurite outgrowth. | |
| Various Cell Cultures | 0.2 - 2.5 mg/mL | Inhibition of N-cadherin-mediated signaling. | |
| Human Umbilical Vein Endothelial Cells (HUVEC), PC3, Tsu-Pr1 | ≥ 500 µM | Cytotoxic activity observed. |
Table 2: N-cadherin Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | N-cadherin Expression Level | Reference |
| BxPC-3 | Pancreatic Cancer | Expressed | |
| Panc-1 | Pancreatic Cancer | Expressed | |
| Capan-2 | Pancreatic Cancer | Strong Expression | |
| MIAPaCa-2 | Pancreatic Cancer | Not Expressed | |
| H1650ER | Erlotinib-Resistant Lung Cancer | Highly Elevated | |
| DM366 | Melanoma | High Expression | |
| DM738 | Melanoma | Low/Undetectable by IHC |
Experimental Protocols & Workflows
General Workflow for Investigating ADH-1 Activity
References
Technical Support Center: The Impact of Trifluoroacetate (TFA) Counter-Ion on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting issues related to the trifluoroacetate (TFA) counter-ion in cell viability assays. Residual TFA, often present in synthetic peptides and small molecules from purification processes, can significantly impact experimental outcomes, leading to inaccurate and irreproducible results.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide or compound?
A1: Trifluoroacetic acid (TFA) is a strong acid widely used in the final cleavage step of peptide synthesis and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] As a result, the purified peptide or small molecule is often isolated as a TFA salt, where TFA is bound to positively charged residues as a counter-ion.[2][3] The amount of residual TFA can be substantial, sometimes making up 10-45% of the total peptide weight.[1]
Q2: How can residual TFA affect my cell viability assay results?
A2: Residual TFA can interfere with cell-based assays in several ways:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation. This can be mistaken for the biological activity of the compound being studied.
-
pH Alteration: As a strong acid, TFA can lower the pH of the cell culture medium if not adequately buffered, which can negatively affect cell health and enzyme activity.
-
Assay-Specific Interference: TFA's chemical properties can directly interfere with assay reagents. For example, its chaotropic nature can disrupt biological membranes.
-
Variable Effects: The impact of TFA can be cell-line dependent. It has been shown to inhibit the proliferation of some cells, like osteoblasts, while stimulating the growth of others, such as glioma cells.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA varies depending on the cell line and the duration of the assay. Some sensitive cell lines can be affected by TFA concentrations as low as 10 nM. For many cell lines, cytotoxic effects are commonly observed at concentrations above 100 µM. It is crucial to determine the toxicity threshold for your specific experimental setup.
Q4: How can I determine if TFA is the cause of unexpected results in my experiment?
A4: The most effective way to determine if TFA is interfering with your assay is to run a "TFA control" experiment. This involves treating your cells with the same concentrations of TFA that are present in your compound's stock solution, but without the compound itself. If the TFA-only control wells show similar levels of cytotoxicity to the compound-treated wells, then TFA interference is the likely cause.
Q5: What are the alternatives to TFA, and how can I obtain my compound with a different counter-ion?
A5: If TFA is found to be problematic, it can be replaced with more biocompatible counter-ions, such as acetate or hydrochloride (HCl). You can perform a counter-ion exchange procedure in the lab or request the peptide or compound to be synthesized with the desired counter-ion from the supplier.
Troubleshooting Guide
Issue 1: Observed cytotoxicity is much higher than expected, or results are inconsistent between batches.
-
Possible Cause: Interference from residual TFA in your synthetic peptide or small molecule. The amount of TFA can vary between different synthesis batches.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your stock solution. For sensitive assays, TFA content should ideally be less than 1%.
-
Run a TFA Control: Prepare a TFA solution (e.g., sodium trifluoroacetate, neutralized to physiological pH) at the same molar concentrations as those introduced by your therapeutic agent. Treat cells in parallel with your main experiment.
-
Analyze Results: Compare the cell viability in the TFA-only control wells to your experimental wells. If they show similar dose-dependent toxicity, TFA is the likely culprit.
-
Mitigation: If TFA interference is confirmed, perform a counter-ion exchange to replace TFA with HCl or acetate.
-
Quantitative Data Summary
The cytotoxic effects of TFA are cell-line and context-dependent. The following tables summarize reported cytotoxic concentrations of TFA.
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Assay Type | Reported Cytotoxic Concentration | Reference |
| Fetal Rat Osteoblasts | Cell Proliferation | Inhibition observed as low as 10 nM | |
| Articular Chondrocytes | Cell Proliferation | Inhibition observed as low as 10 nM | |
| HUVEC | Cell Proliferation | ~0.1 mM | |
| PC-12 | Cell Viability | 1-5 mM (dose-dependent cell death) | |
| Jurkat | Cell Viability | ~5 mM | |
| Murine Glioma Cells | Cell Growth | Stimulatory effect at 0.5-7.0 mM | |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM |
Disclaimer: These are representative values from various studies. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Assessing the Cytotoxic Effect of TFA
This protocol outlines a method to test the effect of the TFA counter-ion alone on cell viability using a standard MTT assay. The same principle can be applied to other viability assays like XTT, MTS, or CellTiter-Glo.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of TFA Controls:
-
Prepare a 100 mM stock solution of sodium trifluoroacetate (NaTFA) in sterile water or PBS.
-
Create a series of dilutions from this stock in your complete cell culture medium to match the final TFA concentrations that correspond to the dilutions of your peptide/compound treatment. For example, if your 10 µM peptide treatment introduces 10 µM of TFA, you should have a 10 µM TFA-only control.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared TFA control dilutions, compound dilutions, and medium-only (for untreated control) to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability against the TFA concentration to determine the dose-response curve for TFA alone.
Protocol 2: TFA Removal by HCl Counter-Ion Exchange
This protocol describes a common method to exchange trifluoroacetate counter-ions with chloride ions through lyophilization.
-
Dissolution: Dissolve the peptide (TFA salt) in Milli-Q water at a concentration of 1-2 mg/mL.
-
Acidification: Add a 100 mM Hydrochloric acid (HCl) solution to the peptide solution to achieve a final HCl concentration of 10 mM. Let the solution stand at room temperature for 1-2 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen or a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-4 two to three more times.
-
Final Product: After the final lyophilization, the peptide is ready to be dissolved in the appropriate buffer for your biological assay as the hydrochloride salt.
Visualizations
References
Technical Support Center: Optimizing ADH-1 Trifluoroacetate Dosage for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential information and guidance for the effective use of ADH-1 trifluoroacetate in preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is ADH-1 trifluoroacetate and its mechanism of action? ADH-1, also known as Exherin, is a cyclic pentapeptide that acts as a vascular-targeting agent.[1][2] Its primary mechanism is the selective and competitive inhibition of N-cadherin, a cell-surface protein involved in cell-cell adhesion.[1][2][3] By blocking N-cadherin, ADH-1 can disrupt tumor vasculature, inhibit the growth of tumor cells, and induce apoptosis (programmed cell death) in both tumor and endothelial cells. The trifluoroacetate salt is a common formulation of the peptide.
Q2: What is a typical starting dosage for ADH-1 trifluoroacetate in preclinical in vivo studies? The effective dosage of ADH-1 can vary significantly based on the animal model, cancer type, and administration route. However, published in vivo studies in mouse models have reported effective dosages in the range of 50 mg/kg to 200 mg/kg, typically administered via intraperitoneal (i.p.) injection. It is always recommended to perform a pilot dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for your specific experimental setup.
Q3: How should ADH-1 trifluoroacetate be prepared for in vivo administration? ADH-1 trifluoroacetate is typically supplied as a lyophilized powder and must be reconstituted for use. For many studies, sterile saline or phosphate-buffered saline (PBS) can be used as a vehicle. For formulations requiring higher concentrations or different solubility characteristics, a vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested, though sonication may be required for complete dissolution. It is critical to note that this formulation is a reference, and vehicle tolerability should be assessed in a control group. It is highly recommended to prepare the working solution immediately before use to ensure stability.
Q4: What are the potential side effects or toxicities associated with ADH-1 trifluoroacetate? In both preclinical and Phase I human clinical trials, ADH-1 has been shown to be generally well-tolerated. The most frequently reported adverse event in human trials was asthenia (weakness or lack of energy). Studies on the trifluoroacetate (TFA) component indicate a very low potential for acute toxicity. Nonetheless, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or distress, throughout the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Suboptimal Dosage: The administered dose is too low to achieve a therapeutic concentration at the target site. | Perform Dose-Escalation Study: Systematically increase the dose in different cohorts to identify a more effective and well-tolerated dose. |
| Poor Bioavailability: The administration route does not provide adequate drug exposure to the tumor. | Consider Alternative Administration Route: If using intraperitoneal (i.p.) or subcutaneous (s.c.) routes, consider intravenous (i.v.) administration for potentially higher bioavailability. | |
| Drug Instability: The reconstituted ADH-1 solution may have degraded prior to injection. | Prepare Fresh Solutions: Always prepare ADH-1 solutions immediately before administration and avoid repeated freeze-thaw cycles. | |
| Unexpected Toxicity | Dosage Exceeds MTD: The administered dose is too high for the specific animal model or strain. | Dose Reduction: Reduce the dosage to a level previously shown to be safe or perform a dose de-escalation. |
| Vehicle-Related Toxicity: The solvent or vehicle used for reconstitution is causing adverse effects. | Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to isolate its effects from those of the drug. | |
| High Variability in Results | Inconsistent Formulation: The drug is not being fully or consistently dissolved in the vehicle. | Standardize Preparation: Ensure the reconstitution protocol is consistent. Use sonication if necessary to achieve full dissolution, especially with complex vehicles. |
| Biological Variability: Inherent physiological differences between individual animals. | Increase Sample Size: Use a sufficient number of animals per group to ensure statistical power and account for biological variability. |
Quantitative Data Summary
Table 1: Summary of Selected In Vivo Studies Using ADH-1
| Animal Model | Cancer Type | Administration Route | Dosage | Key Findings | Reference |
| Nude Mice | Lewis Lung Carcinoma | Intraperitoneal (i.p.) | 200 mg/kg (daily) | Reduced microvessel density by 45% and tumor growth rate by 50%. | |
| Mouse Model | Pancreatic Cancer | Not Specified | 50 mg/kg | Significantly prevented tumor growth and metastasis. | |
| Rats and Mice | General Antitumor Efficacy | Intraperitoneal (i.p.) | 50-100 mg/kg | Exhibits anti-tumor efficacy. |
Experimental Protocols
Protocol: General Antitumor Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., Athymic Nude, SCID).
-
Cell Culture: Culture the desired N-cadherin-positive human cancer cells under sterile conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation: Resuspend harvested cells in a sterile medium (e.g., PBS or Matrigel mixture) at a concentration of 1-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable and continue 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Dosing Solution Preparation: Immediately before administration, reconstitute lyophilized ADH-1 trifluoroacetate in the chosen sterile vehicle to the target concentration.
-
Administration: Administer the prepared ADH-1 solution or vehicle control to the appropriate groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 21 days).
-
In-Life Monitoring: Monitor animal body weight, tumor volume, and overall health (observing for clinical signs of toxicity) 2-3 times weekly.
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³), or at the end of the treatment schedule.
-
Data Analysis: Excise tumors, measure their final weight, and process for further analysis (e.g., histopathology, Western blot, or qPCR). Compare tumor growth rates and final tumor weights between groups statistically.
Visualizations
Caption: ADH-1 competitively inhibits N-cadherin binding, disrupting cell adhesion and survival signals.
Caption: A standard experimental workflow for an in vivo xenograft study.
Caption: A decision tree for troubleshooting common issues in ADH-1 in vivo experiments.
References
Preventing degradation of ADH-1 trifluoroacetate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of ADH-1 trifluoroacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for ADH-1 trifluoroacetate?
A1: For long-term stability, lyophilized ADH-1 trifluoroacetate should be stored at -20°C or -80°C.[1][2][3][4] Storage at -80°C offers the best preservation.[1] For short-term storage of a few weeks to months, the lyophilized powder can be kept at room temperature, though colder temperatures are always preferred.
Q2: How should I handle the vial upon receiving it and before use?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents moisture from condensing on the peptide, as moisture can significantly reduce its long-term stability.
Q3: Can I repeatedly open and close the main vial to weigh out the peptide?
A3: It is strongly recommended to aliquot the peptide into smaller, single-use vials after the initial opening. This practice minimizes exposure to moisture and air and avoids repeated freeze-thaw cycles, which can accelerate peptide degradation.
Q4: What are the potential degradation pathways for ADH-1 trifluoroacetate during storage?
A4: While lyophilization significantly slows down degradation, potential pathways for peptides include:
-
Oxidation: Amino acid residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation. ADH-1 contains a disulfide-bonded Cysteine, which is a key structural feature.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation.
-
Hydrolysis: The presence of residual moisture can lead to the cleavage of peptide bonds over time. While the trifluoroacetate (TFA) counter-ion is stable, its acidic nature may contribute to this process, although standard amide bonds are generally stable in TFA.
Q5: Does the trifluoroacetate (TFA) counter-ion cause the ADH-1 peptide to degrade?
A5: The TFA counter-ion itself is very stable. The primary issues with TFA are not typically direct degradation of the peptide during storage but rather its potential to interfere with biological experiments and alter the peptide's secondary structure. For sensitive biological assays, exchanging the TFA for a more biocompatible counter-ion like acetate or hydrochloride is often recommended.
Q6: How long can I expect ADH-1 trifluoroacetate to be stable under recommended storage conditions?
A6: When stored as a lyophilized powder at -20°C or -80°C in a dry, dark environment, peptides can be stable for several years. Studies have shown that some peptides can remain stable for over a decade at -80°C.
Q7: What is the recommended way to store ADH-1 once it is dissolved in a solvent?
A7: Storing peptides in solution is not recommended for long periods due to lower stability. If necessary, dissolve the peptide in a sterile buffer (pH 5-6), create aliquots, and store them at -20°C. Avoid repeated freeze-thaw cycles of the solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced peptide activity in bioassay | Peptide degradation due to improper storage (moisture, temperature fluctuations). | Ensure the peptide was stored at -20°C or -80°C and that the vial was warmed to room temperature before opening. Use a fresh aliquot. |
| Interference from the TFA counter-ion in the biological assay. | Exchange the TFA counter-ion for hydrochloride or acetate using an established protocol (see Experimental Protocols section). | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the dissolved peptide to ensure consistency. |
| Weighing errors due to the hygroscopic nature of the peptide. | Allow the vial to equilibrate to room temperature in a desiccator before weighing. | |
| Visible changes in the lyophilized powder (e.g., clumping) | Absorption of moisture. | This indicates improper storage or handling. The peptide may be compromised. It is recommended to use a new vial of the peptide. |
| Poor solubility of the peptide | Peptide aggregation. | Sonication may help to break up aggregates. Ensure you are using the recommended solvent for reconstitution. |
Data Summary
General Stability of Lyophilized Peptides
| Storage Temperature | Expected Shelf Life |
| Room Temperature | Weeks to months |
| 2-8°C | Approximately 1-2 years |
| -20°C | 3-5 years or longer |
| -80°C | Can exceed 10 years |
Experimental Protocols
Protocol 1: Stability Assessment of ADH-1 Trifluoroacetate by HPLC
This protocol outlines a general method to assess the purity and stability of ADH-1 over time.
-
Preparation of ADH-1 Stock Solution:
-
Accurately weigh a small amount of lyophilized ADH-1 trifluoroacetate.
-
Dissolve in an appropriate solvent (e.g., water or 0.1% TFA in water) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC System and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Procedure:
-
Inject a standard amount of the freshly prepared ADH-1 solution onto the HPLC system to obtain an initial purity profile (t=0).
-
Store the lyophilized peptide under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 month, 3 months, 6 months), prepare a fresh solution from the stored peptide and analyze by HPLC under the same conditions.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Counter-ion Exchange
This protocol is for researchers who find that the TFA counter-ion interferes with their experiments.
-
Dissolution: Dissolve the ADH-1 trifluoroacetate peptide in a 100 mM HCl aqueous solution.
-
Incubation: Allow the solution to stand at room temperature for approximately 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the liquid is removed. The resulting powder will be the peptide hydrochloride salt.
-
Repetition (Optional): For complete removal of TFA, this process may need to be repeated multiple times.
Visualizations
Caption: Recommended workflow for handling lyophilized ADH-1.
References
Technical Support Center: Troubleshooting ADH-1 Trifluoroacetate Cytotoxicity
This guide provides answers to frequently asked questions and troubleshooting strategies for researchers observing unexpected cytotoxicity with ADH-1 trifluoroacetate.
Frequently Asked Questions (FAQs)
Q1: What is ADH-1 and how does it work?
ADH-1 (also known as Exherin) is a synthetic, cyclic pentapeptide that acts as a competitive antagonist to N-cadherin.[1][2] N-cadherin is a cell-surface protein crucial for cell-to-cell adhesion and is involved in various signaling pathways that regulate cell proliferation, migration, and survival.[3][4] By blocking N-cadherin, ADH-1 can disrupt the tumor vasculature, inhibit the growth of tumor cells, and induce apoptosis (programmed cell death) in both tumor and endothelial cells.[1]
Q2: I am observing a higher-than-expected level of cell death in my experiments with ADH-1 trifluoroacetate. What could be the cause?
Unexpected cytotoxicity when using ADH-1 trifluoroacetate can stem from two primary sources: the inherent biological activity of ADH-1 itself or the off-target effects of the trifluoroacetate (TFA) counterion that is often present in commercially available synthetic peptides.
Q3: Could the trifluoroacetate (TFA) in my ADH-1 preparation be causing the cytotoxicity?
Yes, this is a significant possibility. Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides via high-performance liquid chromatography (HPLC). As a result, the final peptide product is often a TFA salt. It is well-documented that TFA can be cytotoxic to cultured cells, and this effect is dependent on both the concentration of TFA and the specific cell line being used.
Q4: At what concentrations is ADH-1 itself considered cytotoxic?
The cytotoxic effects of ADH-1 are linked to its mechanism of action, which involves inducing apoptosis in N-cadherin-expressing cells. One study has reported cytotoxic activity in human umbilical vein endothelial cells (HUVECs), PC3, and Tsu-Pr1 cells at concentrations of 500 µM and above.
Q5: How can I differentiate between cytotoxicity caused by ADH-1 and cytotoxicity caused by the TFA counterion?
To distinguish between the effects of the peptide and its counterion, it is essential to perform a "TFA control" experiment. This involves treating your cells with a solution of TFA at the same concentrations present in your ADH-1 trifluoroacetate experiments, but without the ADH-1 peptide. This will help you determine the baseline cytotoxicity of the TFA itself for your specific cell line.
Troubleshooting Guide
If you are experiencing unexpected cytotoxicity, follow these steps to identify and resolve the issue.
Caption: A flowchart for troubleshooting unexpected cytotoxicity with ADH-1 trifluoroacetate.
Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations for ADH-1 and TFA in various cell lines.
Table 1: Reported Cytotoxic Concentrations of ADH-1
| Cell Line | Concentration | Effect | Reference |
| HUVEC, PC3, Tsu-Pr1 | ≥ 500 µM | Cytotoxic activity detected | |
| Pancreatic Cancer Cells | 0.1 - 1.0 mg/mL | Dose-dependent apoptosis |
Table 2: Reported Cytotoxic Concentrations of Trifluoroacetate (TFA)
| Cell Line | Concentration | Effect | Reference |
| Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation | |
| HUVEC | ~0.1 mM | Inhibited cell proliferation | |
| Jurkat | ~5 mM | Significant toxicity | |
| PC-12 | 1-5 mM | Dose-dependent cell death | |
| HeLa, HEK293 | >100 µM | General cytotoxic effects observed |
Key Experimental Protocols
Here are detailed protocols for two common cytotoxicity assays that can be used to assess the effects of ADH-1 trifluoroacetate.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
96-well plates
-
Adherent or suspension cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of ADH-1 trifluoroacetate, TFA alone, or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, carefully aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm within 1 hour.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)
-
96-well plates
-
Adherent or suspension cells
-
Complete culture medium
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with your compounds (ADH-1 trifluoroacetate, TFA control, vehicle) in a 96-well plate as described for the MTT assay. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Measurement: Add the stop solution if required by the kit protocol and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in your treated samples to the spontaneous and maximum release controls, after subtracting the background absorbance.
N-cadherin Signaling Pathway
ADH-1's primary target, N-cadherin, is a central hub for multiple signaling pathways that influence cell behavior. Inhibition of N-cadherin by ADH-1 can disrupt these pathways, leading to apoptosis and reduced cell migration and proliferation.
Caption: Simplified diagram of signaling pathways influenced by N-cadherin.
References
Addressing lot-to-lot variability of ADH-1 trifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential issues encountered during experiments with ADH-1 trifluoroacetate, with a focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is ADH-1 trifluoroacetate and what is its mechanism of action?
A1: ADH-1, also known as Exherin, is a synthetic, cyclic pentapeptide that acts as a selective antagonist of N-cadherin.[1][2] N-cadherin is a cell-surface protein involved in cell-to-cell adhesion.[1][2] By blocking N-cadherin, ADH-1 can disrupt the integrity of tumor vasculature, inhibit tumor cell growth, and induce apoptosis (programmed cell death) in both tumor and endothelial cells.[1] It is being investigated for its potential as an anti-cancer agent.
Q2: What are the common causes of lot-to-lot variability with ADH-1 trifluoroacetate?
A2: Lot-to-lot variability in synthetic peptides like ADH-1 trifluoroacetate can arise from several factors during synthesis and purification. The most common sources include:
-
Purity Levels: Minor differences in the percentage of the full-length, correct peptide versus synthesis-related impurities (e.g., truncated or deleted sequences).
-
Counterion (Trifluoroacetate - TFA) Content: The amount of residual trifluoroacetic acid (TFA) from the purification process can vary between lots. TFA itself can have biological effects and influence experimental outcomes.
-
Water Content: The amount of residual water in the lyophilized powder can differ, affecting the net peptide content.
-
Peptide Modifications: The presence of modifications such as oxidation, deamidation, or aggregation can vary.
Q3: How should I properly store and handle ADH-1 trifluoroacetate to ensure its stability?
A3: To maintain the integrity of ADH-1 trifluoroacetate, follow these storage and handling guidelines:
-
Long-term Storage: For long-term stability, store the lyophilized peptide at -20°C or colder, protected from light.
-
Short-term Storage: For short-term use, storing at 4°C is acceptable for days to weeks.
-
Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic. Weigh out the desired amount quickly in a clean, well-ventilated area and tightly reseal the vial.
-
Reconstituted Solutions: Peptides in solution are less stable. It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my cell-based assays with different lots of ADH-1. What could be the cause?
A4: Inconsistent results in cell-based assays are a common manifestation of lot-to-lot variability. The primary suspect is often the trifluoroacetate (TFA) counterion. Residual TFA can alter the pH of your cell culture medium and has been reported to directly impact cell proliferation and viability, sometimes causing inhibition and other times stimulation. Additionally, variations in peptide purity and the presence of impurities could also contribute to differing biological activity.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Solubility
Symptoms:
-
The lyophilized ADH-1 powder does not fully dissolve in the chosen solvent.
-
The solution appears cloudy or contains visible particulates.
-
Solubility varies between different lots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | ADH-1 is a peptide with hydrophobic residues. While initial attempts can be made with sterile water or buffers, it may require an organic solvent for complete dissolution. Try dissolving a small aliquot in DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous buffer. |
| Peptide Aggregation | Sonication can help to break up aggregates and improve solubility. Gentle warming (to no more than 40°C) can also be attempted. |
| pH of the Solution | The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can enhance solubility. For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer. |
| High Concentration | You may be attempting to dissolve the peptide at a concentration above its solubility limit. Try preparing a more dilute solution. |
Issue 2: Discrepancies in Biological Activity Between Lots
Symptoms:
-
Different lots of ADH-1 exhibit varying IC50 values in cell viability assays.
-
The magnitude of the observed effect (e.g., apoptosis, inhibition of cell migration) is not consistent across batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable TFA Content | The trifluoroacetate counterion can have its own biological effects. If you suspect TFA interference, consider performing a counterion exchange to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate. Alternatively, run a control with TFA alone to assess its impact on your specific assay. |
| Inaccurate Peptide Quantification | The net peptide content (the actual amount of peptide in the lyophilized powder) can vary due to residual water and counterions. This can lead to errors in preparing solutions of a specific molar concentration. It is recommended to determine the net peptide content for each lot, for example, through amino acid analysis, to ensure accurate dosing. |
| Differences in Purity | Lower purity lots may contain impurities that either interfere with the activity of ADH-1 or have their own off-target effects. Always review the Certificate of Analysis (CoA) for each lot and compare the purity profiles. |
| Peptide Degradation | Improper storage or handling can lead to degradation of the peptide. Ensure that storage and handling guidelines are strictly followed. |
Experimental Protocols & Quality Control
To mitigate lot-to-lot variability, it is crucial to perform in-house quality control and standardize experimental procedures.
Protocol 1: Quality Control of Incoming ADH-1 Lots
-
Documentation Review: Carefully examine the Certificate of Analysis (CoA) provided by the manufacturer for each lot. Pay close attention to the reported purity (by HPLC), identity (by Mass Spectrometry), and any information on counterion content.
-
Visual Inspection: Visually inspect the lyophilized powder for any inconsistencies in color or texture.
-
Identity Verification (Mass Spectrometry):
-
Prepare a 1 mg/mL stock solution of ADH-1 in an appropriate solvent.
-
Dilute the stock solution to a suitable concentration for mass spectrometry analysis.
-
Analyze the sample using ESI-MS to confirm that the observed molecular weight matches the theoretical molecular weight of ADH-1 (570.68 g/mol ).
-
-
Purity Assessment (RP-HPLC):
-
Use a C18 reversed-phase HPLC column.
-
Employ a water/acetonitrile gradient with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a wavelength of 215-220 nm.
-
Compare the chromatograms of different lots to identify any significant differences in the peak profile or the presence of new impurities.
-
-
Concentration Determination (Optional but Recommended):
-
Perform quantitative amino acid analysis to determine the net peptide content of the lyophilized powder. This will allow for more accurate preparation of stock solutions.
-
Protocol 2: Counterion Exchange (TFA to HCl)
This protocol is adapted from established methods to reduce potential TFA-induced artifacts in biological assays.
-
Dissolution: Dissolve the ADH-1 TFA salt in 10 mM HCl.
-
Lyophilization: Freeze the solution and lyophilize it to remove the solvent and excess HCl.
-
Repetition: To ensure complete exchange, repeat the dissolution and lyophilization steps two more times.
-
Final QC: After the final lyophilization, re-analyze the peptide by HPLC and MS to confirm its integrity.
Data Summary Tables
Table 1: Example Certificate of Analysis Data for Two Lots of ADH-1
| Parameter | Lot A | Lot B |
| Appearance | White lyophilized powder | White lyophilized powder |
| Purity (HPLC @ 220 nm) | 98.5% | 96.2% |
| Identity (ESI-MS) | 571.7 [M+H]+ | 571.6 [M+H]+ |
| Net Peptide Content (AAA) | 75% | 82% |
| TFA Content (NMR) | 15% | 10% |
| Water Content (Karl Fischer) | 5% | 4% |
Table 2: Troubleshooting Summary for Inconsistent Biological Activity
| Observation | Potential Cause | Recommended Action |
| Lot A is more potent than Lot B | Higher purity and/or lower TFA content in Lot A | Normalize dosing based on Net Peptide Content. Consider counterion exchange for Lot A. |
| Unexplained cell death at high concentrations | TFA toxicity | Perform a TFA-only control experiment. Use a lower concentration of ADH-1 or perform counterion exchange. |
| Results vary with the same lot over time | Peptide degradation | Prepare fresh stock solutions. Aliquot and store properly at -80°C. Avoid freeze-thaw cycles. |
Visualizations
Caption: Workflow for handling new lots of ADH-1 to ensure experimental consistency.
Caption: Simplified N-cadherin signaling pathways inhibited by ADH-1.
Caption: Decision tree for troubleshooting lot-to-lot variability of ADH-1.
References
Technical Support Center: Controlling for Trifluoroacetate (TFA) Effects in Peptide Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and controlling for the effects of trifluoroacetate (TFA) in peptide experiments. TFA is a common counterion present in commercially available synthetic peptides and can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid used extensively during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during the purification process with high-performance liquid chromatography (HPLC).[1][2][3][4][5] While lyophilization (freeze-drying) removes unbound TFA, it remains as a counterion ionically bound to positively charged residues on the peptide, such as the N-terminus and the side chains of arginine, lysine, and histidine. Consequently, synthetic peptides are often supplied as TFA salts, with TFA content potentially ranging from 10% to 45% of the peptide's total weight.
Q2: How can residual TFA affect my biological assays?
A2: Residual TFA can interfere with a wide range of biological assays, leading to inaccurate and irreproducible results. Its effects can be categorized as follows:
-
Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and inhibition of cell proliferation. This can be mistaken for the biological activity of the peptide itself.
-
Alteration of Peptide Properties: TFA can bind to peptides and alter their secondary structure, solubility, and aggregation properties. This can affect the peptide's ability to interact with its biological target.
-
Assay-Specific Interference: The strong acidity of TFA can alter the pH of your assay buffer, which is critical for many biological processes. It can also interfere with enzyme activity and receptor-ligand binding studies.
-
Immunological Responses: In in vivo studies, TFA can induce inflammatory responses and the production of antibodies.
Q3: At what concentrations does TFA become problematic?
A3: The concentration at which TFA becomes problematic is highly dependent on the specific cell line, assay type, and duration of the experiment. Some studies have reported that TFA concentrations as low as 10 nM can inhibit the proliferation of certain cell lines, while others have observed effects in the micromolar to millimolar range. For sensitive cell-based assays, it is crucial to either remove TFA or determine the toxicity threshold for your specific experimental conditions.
Q4: How can I determine if TFA is causing unexpected results in my experiment?
A4: The most effective way to determine if TFA is the source of unexpected results is to run a "TFA control" experiment. This involves exposing your cells or assay components to the same concentrations of TFA that are present in your peptide stock solution, but without the peptide. This will help you differentiate the effects of the TFA counterion from the biological activity of your peptide.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays (e.g., proliferation, cytotoxicity).
-
Possible Cause: Variable amounts of residual TFA in different batches of your peptide or inconsistent pH changes in the cell culture media upon addition of your peptide stock.
-
Solution:
-
Run a TFA control: Test the effect of TFA alone on your cells at the same concentrations present in your peptide experiment.
-
Check the pH: After adding your peptide stock to the cell culture medium, verify that the final pH remains within the optimal physiological range (typically 7.2-7.4).
-
Perform a TFA counterion exchange: If TFA is confirmed to be interfering, exchange it for a more biologically compatible counterion like hydrochloride or acetate.
-
Issue: Poor peptide solubility or aggregation.
-
Possible Cause: TFA counterions bound to the peptide can affect its solubility and promote aggregation, particularly for hydrophobic peptides.
-
Solution:
-
TFA Exchange: Exchanging TFA for a different counterion, such as acetate, may improve the peptide's solubility characteristics in certain buffers.
-
Solubility Testing: Systematically test the solubility of the peptide in different buffer systems after TFA removal.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of TFA and its removal.
Table 1: Reported Cytotoxic Concentrations of TFA in Cell-Based Assays
| Cell Type | Effective Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | As low as 10 nM | Inhibition of cell proliferation | |
| Chondrocytes | As low as 10 nM | Inhibition of cell proliferation | |
| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis | |
| Various Cell Lines | As low as 0.1 mM | Inhibition of cell proliferation |
Table 2: Efficiency of TFA Removal by HCl Exchange
| HCl Concentration | Number of Lyophilization Cycles | Residual TFA Content | Reference |
| 10 mM | 1 | Below Limit of Quantification (<1% w/w) | |
| 5 mM | 2 | Below Limit of Quantification (<1% w/w) | |
| 2 mM | 3 | Below Limit of Quantification (<1% w/w) | |
| 0 mM (Control) | 3 | ~21.5% (w/w) |
Experimental Protocols
Here are detailed methodologies for common TFA removal procedures.
Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Exchange
This is the most common and widely adopted method for TFA removal.
Materials:
-
TFA salt of the peptide
-
Distilled water or 50 mM phosphate buffer with 100 mM NaCl
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Microcentrifuge tubes
Procedure:
-
Dissolve the peptide in distilled water or phosphate buffer at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could lead to peptide modification.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps (steps 4-5) at least two more times.
-
After the final lyophilization, re-dissolve the peptide hydrochloride salt in your desired buffer for the experiment.
Protocol 2: Trifluoroacetate (TFA) to Acetate Exchange using Anion Exchange Resin
This method is useful for exchanging TFA with a weaker acid's counterion, like acetate.
Materials:
-
TFA salt of the peptide
-
Strong anion exchange resin (e.g., AG1-X8)
-
1 M Sodium acetate solution
-
Distilled water
-
Chromatography column
Procedure:
-
Prepare a small chromatography column with the strong anion exchange resin. The resin bed volume should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the peptide in distilled water and apply it to the column.
-
Elute the peptide from the column with distilled water, collecting the fractions.
-
Identify the fractions containing the peptide using a suitable method (e.g., UV absorbance at 280 nm).
-
Pool the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.
Visualizations
The following diagrams illustrate key concepts and workflows related to TFA in peptide experiments.
Caption: Workflow illustrating the introduction of TFA during peptide synthesis and its potential to cause artifactual results in biological assays.
Caption: Signaling pathway diagram illustrating the various mechanisms by which TFA can interfere with experimental outcomes.
Caption: Experimental workflow for the removal of TFA from synthetic peptides, including decision points and quality control.
References
Validation & Comparative
Comparing ADH-1 trifluoroacetate with other N-cadherin antagonists
A Comprehensive Guide to N-Cadherin Antagonists: ADH-1 Trifluoroacetate vs. Alternatives
In the landscape of oncology and fibrosis research, N-cadherin has emerged as a critical therapeutic target. This cell adhesion molecule plays a pivotal role in tumor progression, angiogenesis, and metastatic dissemination. Consequently, the development of N-cadherin antagonists is an area of intense investigation. This guide provides a detailed comparison of ADH-1 trifluoroacetate (also known as Exherin), the most clinically advanced N-cadherin antagonist, with other classes of inhibitors, supported by experimental data and methodologies.
N-Cadherin: A Key Player in Cell Adhesion and Signaling
N-cadherin (Neural-cadherin) is a transmembrane glycoprotein that mediates calcium-dependent, cell-to-cell adhesion.[1][2] It is crucial for the structural integrity of tissues, particularly in neural and endothelial cells.[3] In the context of cancer, an "E-cadherin to N-cadherin switch" is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[4] N-cadherin is often overexpressed in aggressive tumors and the endothelial cells of tumor blood vessels, where it promotes tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[1]
Its function is not limited to adhesion; N-cadherin also participates in intracellular signaling. By binding to partners like β-catenin and p120-catenin, it influences gene expression, cell motility through Rho GTPases, and cooperates with growth factor receptors like FGFR to enhance pro-survival pathways. This dual role in adhesion and signaling makes it an attractive target for therapeutic intervention.
ADH-1 Trifluoroacetate (Exherin)
ADH-1 is a cyclic pentapeptide (N-Ac-CHAVC-NH2) that acts as a selective and competitive antagonist of N-cadherin. Its design is based on the His-Ala-Val (HAV) sequence found in the first extracellular domain of classical cadherins, which is critical for cell-cell recognition and binding. By mimicking this sequence, ADH-1 blocks the homophilic binding of N-cadherin molecules between adjacent cells. The trifluoroacetate salt form is a common formulation for peptide-based drugs.
The proposed anti-cancer mechanisms of ADH-1 are twofold:
-
Vascular Disruption: It targets N-cadherin on tumor-associated endothelial cells and pericytes, disrupting the integrity of tumor blood vessels.
-
Induction of Apoptosis: By inhibiting N-cadherin signaling, which acts as a survival factor for some tumor cells, ADH-1 can induce programmed cell death (apoptosis).
ADH-1 is the only N-cadherin antagonist to have entered human clinical trials and has received orphan drug designation from the FDA for treating malignant melanoma. Clinical studies have shown it to be well-tolerated with modest anti-tumor activity.
Alternative N-Cadherin Antagonists
Research has expanded beyond ADH-1 to include a variety of other N-cadherin inhibitors, each with distinct characteristics.
-
Linear Peptides: The first antagonists developed were synthetic linear peptides containing the HAV motif. While effective in vitro, their use is often limited by poor stability and bioavailability in vivo.
-
Non-Peptidyl Peptidomimetics (Small Molecules): These compounds are designed to mimic the structure and function of peptides like ADH-1 but are not peptides themselves. Examples include LCRF-0006 and Compound 15. Their potential advantages include improved stability, lower manufacturing costs, and the possibility of oral administration. LCRF-0006 has been shown to disrupt endothelial cell monolayers and increase tumor blood vessel permeability, potentially enhancing the delivery of other chemotherapy drugs.
-
Monoclonal Antibodies (mAbs): Antibodies developed to target the extracellular domain of N-cadherin can physically block its adhesive function. Studies have shown that anti-N-cadherin mAbs can inhibit the proliferation and invasion of cancer cells in preclinical models.
Comparative Data of N-Cadherin Antagonists
Direct quantitative comparisons, such as IC50 values, are often assay- and cell-type-dependent, making a universal comparison challenging. The table below summarizes the qualitative and reported effects of different antagonist classes.
| Antagonist Class | Specific Example(s) | Mechanism of Action | Key Reported Effects | Development Stage |
| Cyclic Peptides | ADH-1 (Exherin) | Competitively inhibits N-cadherin homophilic binding via HAV motif. | Anti-angiogenic, pro-apoptotic, disrupts tumor vasculature. | Phase II Clinical Trials |
| Linear Peptides | HAV-containing peptides | Competitively inhibits N-cadherin homophilic binding. | Inhibit N-cadherin-dependent processes in vitro. | Preclinical |
| Small Molecules | LCRF-0006, Compound 15 | Peptidomimetics that inhibit N-cadherin function. | Disrupt endothelial adhesion, induce cancer cell death, increase vascular permeability. | Preclinical |
| Monoclonal Antibodies | Anti-N-cadherin mAbs | Bind to the N-cadherin ectodomain, blocking adhesion. | Inhibit cancer cell proliferation, invasion, and metastasis in vivo. | Preclinical |
Visualizing N-Cadherin Signaling and Inhibition
To understand how these antagonists work, it is essential to visualize the underlying molecular pathways.
Caption: N-cadherin signaling pathway and the inhibitory action of antagonists like ADH-1.
Key Experimental Protocols
The evaluation of N-cadherin antagonists relies on a set of standardized in vitro assays to measure their effects on cell behavior.
A. Cell Adhesion Assay
This assay quantifies the ability of an antagonist to inhibit N-cadherin-mediated cell-to-cell binding.
Methodology:
-
Plate Coating: Coat 96-well plates with recombinant N-cadherin-Fc chimera protein overnight at 4°C. Block non-specific binding sites with Bovine Serum Albumin (BSA).
-
Cell Preparation: Culture N-cadherin-expressing cells (e.g., BxPC-3 pancreatic cancer cells) and label them with a fluorescent dye like Calcein-AM.
-
Incubation with Antagonist: Pre-incubate the fluorescently labeled cells with various concentrations of the N-cadherin antagonist (e.g., ADH-1) or a control peptide for 30 minutes.
-
Adhesion Step: Seed the pre-incubated cells onto the N-cadherin-coated plates and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the plates to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The reduction in fluorescence in antagonist-treated wells compared to control wells indicates the inhibition of adhesion.
B. Endothelial Tube Formation Assay (Anti-Angiogenesis)
This assay assesses the anti-angiogenic potential of an antagonist by measuring its effect on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrigel Coating: Coat wells of a 96-well plate with Matrigel Basement Membrane Matrix and allow it to polymerize at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Immediately add the N-cadherin antagonist at various concentrations to the respective wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for the formation of tube-like networks.
-
Visualization and Analysis: Image the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ). A reduction in these parameters signifies anti-angiogenic activity.
C. Cell Migration (Wound Healing) Assay
This assay measures the effect of an antagonist on directional cell migration, a key process in cancer invasion.
Methodology:
-
Monolayer Culture: Grow N-cadherin-expressing cells to full confluency in a culture plate.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: Replace the medium with fresh medium containing the N-cadherin antagonist or a control.
-
Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., every 8-12 hours).
-
Analysis: Measure the width of the wound at different points for each time point. The rate of wound closure is calculated to determine cell migration speed. An inhibition of wound closure in treated cells compared to controls indicates an anti-migratory effect.
References
A Comparative Guide: ADH-1 Trifluoroacetate Versus Classical Cadherin Blocking Peptides
In the landscape of cell adhesion research and therapeutic development, the targeted disruption of cadherin-mediated cell-cell interactions presents a promising strategy for influencing a range of physiological and pathological processes, including cancer progression and angiogenesis. This guide provides a detailed comparison of ADH-1 trifluoroacetate (Exherin™), a notable N-cadherin antagonist, and other classical cadherin blocking peptides. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Introduction to Cadherin Antagonists
Cadherins are a class of transmembrane proteins that mediate calcium-dependent cell-cell adhesion, playing a crucial role in tissue development and maintenance. The dysregulation of cadherin function is implicated in various diseases, particularly cancer, where changes in cadherin expression are associated with tumor progression, metastasis, and angiogenesis. Consequently, agents that can modulate cadherin activity are of significant interest.
ADH-1 (N-Ac-CHAVC-NH2) is a synthetic, cyclic pentapeptide that acts as a selective antagonist of N-cadherin. It is designed to mimic the His-Ala-Val (HAV) recognition sequence within the extracellular domain of classical cadherins. By competitively binding to N-cadherin, ADH-1 disrupts homophilic adhesion between cells, leading to effects such as the disruption of tumor vasculature and induction of apoptosis in cancer cells. ADH-1 has been investigated in clinical trials for the treatment of various solid tumors.
Classical cadherin blocking peptides encompass a broader category of peptides designed to inhibit the function of classical cadherins, which include N-cadherin, E-cadherin, P-cadherin, and others. These peptides are often based on conserved adhesion motifs, such as the HAV sequence. They can be linear or cyclic, with cyclic peptides generally exhibiting greater stability and potency.
Performance Comparison: ADH-1 vs. Other Cadherin Blocking Peptides
Direct, head-to-head comparative studies of ADH-1 against a wide array of classical cadherin blocking peptides are limited in the publicly available literature. However, existing data allows for an indirect comparison of their efficacy in inhibiting cadherin-mediated processes.
Quantitative Data on Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of ADH-1 and other selected cadherin blocking peptides. It is important to note that the experimental conditions under which these values were obtained may vary, making direct comparisons challenging.
Table 1: Inhibitory Concentration (IC50) of Cadherin Antagonists
| Compound | Target Cadherin | Assay | IC50 | Reference |
| ADH-1 | N-cadherin | Neurite Outgrowth Inhibition | 2.33 mM | [1] |
| Small Molecule Antagonists | N-cadherin | Neurite Outgrowth Inhibition | 4.5 - 30 µM | [1] |
Table 2: Comparative Inhibition of N-Cadherin Homophilic Binding (ELISA) [2]
| Compound | Concentration | % Inhibition |
| ADH-1 | 2 mM | ~50% |
| ADH-1 | 1 mM | Nearly ineffective |
| FR159 | 2 mM | 84% |
| FR159 | 1 mM | 65% |
Note: FR159 is a peptidomimetic small molecule antagonist of N-cadherin.
Mechanism of Action and Signaling Pathways
Both ADH-1 and classical cadherin blocking peptides primarily function by disrupting the homophilic binding of cadherins. This interference with cell-cell adhesion triggers a cascade of intracellular signaling events.
N-Cadherin Signaling
N-cadherin plays a crucial role in cell migration, survival, and proliferation. Its signaling is intricately linked with growth factor receptors and cytoskeletal dynamics.
E-Cadherin Signaling
E-cadherin is a key component of adherens junctions in epithelial tissues and acts as a tumor suppressor. Its disruption can lead to epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.
Experimental Protocols
The evaluation of cadherin blocking peptides involves a variety of in vitro and in vivo assays to assess their impact on cell adhesion, migration, and other cellular processes.
Cell Adhesion Assay (Electric Cell-substrate Impedance Sensing - ECIS)
This method provides real-time, quantitative measurements of cell adhesion.
Principle: Cells are seeded onto gold-film electrodes, and the impedance to a small alternating current is measured. As cells adhere and spread on the electrode, they insulate the electrode surface, leading to an increase in impedance.
Protocol:
-
Electrode Preparation: Pre-treat the ECIS array with a cysteine solution and then coat with an appropriate extracellular matrix protein (e.g., fibronectin) to promote cell attachment.
-
Cell Seeding: Harvest and resuspend cells in culture medium. Add the test compound (ADH-1 or other peptides) to the cell suspension.
-
Measurement: Immediately seed the cell suspension into the ECIS wells. The ECIS instrument continuously monitors the impedance changes over time.
-
Data Analysis: The rate and extent of impedance increase are indicative of the kinetics and strength of cell adhesion. A reduction in the rate of impedance increase in the presence of a blocking peptide indicates inhibition of cell adhesion.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of cadherin blockers on collective cell migration.
Principle: A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is measured.
Protocol:
-
Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip or a specialized tool.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the test compound or vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals thereafter using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated and compared between treated and control groups.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to migrate through an extracellular matrix barrier, mimicking invasion.
Principle: Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and membrane is quantified.
Protocol:
-
Chamber Preparation: Rehydrate the Transwell inserts and coat the upper surface of the membrane with Matrigel.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium containing the test compound or vehicle control.
-
Assay Setup: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber. Seed the cell suspension into the upper chamber.
-
Incubation: Incubate the plate to allow for cell invasion.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded to the lower surface. Count the number of stained cells.
Clinical Development of ADH-1
ADH-1 has been evaluated in several Phase I and Phase II clinical trials for the treatment of various N-cadherin-positive solid tumors, including melanoma and ovarian cancer.[3][4] These trials have generally shown that ADH-1 is well-tolerated with a manageable side-effect profile. While some evidence of anti-tumor activity has been observed, particularly in combination with chemotherapy, the overall clinical efficacy is still under investigation.
Conclusion
ADH-1 trifluoroacetate stands out as a well-characterized N-cadherin antagonist that has progressed to clinical trials. Its mechanism of action through the disruption of N-cadherin-mediated cell adhesion and subsequent signaling is well-documented. Classical cadherin blocking peptides represent a broader class of research tools and potential therapeutics with varying specificities and potencies.
The available data suggests that while ADH-1 is effective at inhibiting N-cadherin function, newer peptidomimetics and small molecules may offer improved potency. The choice between ADH-1 and other classical cadherin blocking peptides will depend on the specific research question, the target cadherin, and the desired experimental system. The detailed protocols provided in this guide offer a starting point for the rigorous evaluation of these and other cadherin modulators. Further direct comparative studies are needed to fully elucidate the relative advantages and disadvantages of these different classes of cadherin antagonists.
References
- 1. Novel peptide mimetic small molecules of the HAV motif in N-cadherin inhibit N-cadherin-mediated neurite outgrowth and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear Signaling from Cadherin Adhesion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Reproducibility of Published Findings on ADH-1 Trifluoroacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on ADH-1 trifluoroacetate, a notable N-cadherin antagonist. The information is intended to offer an objective overview of its performance in preclinical studies, with a focus on reproducibility and comparison with alternative agents. All data is presented to facilitate critical evaluation and to support further research in the field of oncology and drug development.
Executive Summary
ADH-1 trifluoroacetate, a synthetic cyclic peptide, targets N-cadherin, a cell adhesion molecule implicated in cancer progression and angiogenesis. Published research indicates that ADH-1 disrupts N-cadherin-dependent processes, leading to anti-tumor and anti-angiogenic effects. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies to allow for replication, and visually represents the underlying biological pathways. While promising, the available data on ADH-1 and its alternatives can be fragmented. This guide aims to consolidate the existing knowledge to aid researchers in assessing the reproducibility and potential of this compound.
Comparative Performance of ADH-1 Trifluoroacetate
The anti-cancer and anti-angiogenic activities of ADH-1 trifluoroacetate have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from published studies.
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity | >500 | [1] |
| PC3 (Prostate Cancer) | Cytotoxicity | >500 | [1] |
| Tsu-Pr1 (Prostate Cancer) | Cytotoxicity | >500 | [1] |
Table 1: In Vitro Cytotoxicity of ADH-1 Trifluoroacetate. This table presents the half-maximal inhibitory concentration (IC50) values of ADH-1 in different cell lines. High IC50 values suggest that the primary mechanism of action may not be direct cytotoxicity at typical therapeutic concentrations.
| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Reduction in Microvessel Density | Reference |
| Lewis Lung Carcinoma (Mouse) | Lung Cancer | Not Specified | 50% | 45% | Not Specified |
| Orthotopic BxPC-3 (Mouse) | Pancreatic Cancer | 50 mg/kg/day | Significant reduction | Not Reported | [2] |
Table 2: In Vivo Efficacy of ADH-1 Trifluoroacetate. This table summarizes the in vivo anti-tumor and anti-angiogenic effects of ADH-1 in different animal models.
Comparison with Alternative N-Cadherin Antagonists
The landscape of N-cadherin antagonists includes other peptides and monoclonal antibodies. However, publicly available, directly comparable preclinical data is limited.
| Compound | Type | Mechanism of Action | Key Findings | Reference |
| N-Ac-CHAVC-NH2 | Cyclic Peptide | N-cadherin antagonist | Disrupts N-cadherin-mediated processes, inhibits angiogenesis, induces apoptosis in some cancer cells. | [3] |
| Monoclonal Antibodies | Antibody | Target N-cadherin extracellular domain | Inhibit cancer cell proliferation and invasion in vitro and in vivo. |
Table 3: Alternative N-Cadherin Antagonists. This table provides an overview of alternative approaches to targeting N-cadherin.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are summaries of protocols from key studies.
Orthotopic Pancreatic Cancer Model
-
Cell Line: BxPC-3 human pancreatic cancer cells.
-
Animal Model: Athymic nude mice.
-
Tumor Induction: 50,000 BxPC-3 cells were injected into the pancreas of each mouse.
-
Treatment: Ten days post-injection, mice were treated with ADH-1 at a dose of 50 mg/kg, administered intraperitoneally once daily, five days a week, for four weeks.
-
Endpoint Analysis: Tumor growth was monitored every 10 days using in vivo bioluminescence imaging. At the end of the study, tumors and lungs were harvested for analysis of primary tumor size and metastasis.
In Vitro Cytotoxicity Assay
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), PC3, and Tsu-Pr1.
-
Method: The cytotoxic activity of ADH-1 was evaluated at concentrations of 500 µM or above. The specific assay used for determining cell viability was not detailed in the available abstract.
In Vivo Angiogenesis Assays
Standard in vivo assays to evaluate angiogenesis include the chick chorioallantoic membrane (CAM) assay, the corneal angiogenesis assay, and the Matrigel plug assay.
-
Chick Chorioallantoic Membrane (CAM) Assay: A test compound is placed on the CAM of a developing chick embryo. After incubation, the formation of new blood vessels is quantified.
-
Corneal Angiogenesis Assay: An angiogenic stimulus is implanted into a pocket in the normally avascular cornea of an animal. The extent of new vessel growth from the limbus is measured.
-
Matrigel Plug Assay: Matrigel, a basement membrane extract, mixed with an angiogenic factor is injected subcutaneously into a mouse. The plug solidifies, and the ingrowth of new blood vessels is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows related to ADH-1 trifluoroacetate.
Caption: N-Cadherin signaling pathway and the inhibitory effect of ADH-1.
Caption: General experimental workflow for in vivo efficacy studies of ADH-1.
References
A Researcher's Guide to Negative Controls for ADH-1 Trifluoroacetate Studies
An Objective Comparison of Experimental Controls to Ensure Data Integrity in Preclinical Research
For researchers investigating the therapeutic potential of the Wnt5a mimetic peptide ADH-1 (Foxy-5), particularly when using its common trifluoroacetate (TFA) salt form, the implementation of rigorous negative controls is paramount to validate experimental findings. The trifluoroacetate counterion, a remnant of the peptide synthesis and purification process, can exert its own biological effects, potentially confounding the interpretation of results. This guide provides a comprehensive comparison of essential negative controls for ADH-1 trifluoroacetate studies, complete with experimental data, detailed protocols, and workflow visualizations to aid in robust experimental design and data interpretation.
The Critical Role of Negative Controls
When evaluating the biological activity of a peptide such as ADH-1, which is often delivered as a TFA salt, it is crucial to dissect the effects of the peptide itself from any potential off-target effects of its counterion. Trifluoroacetic acid has been reported to influence cell proliferation and other cellular processes, making it a critical variable to control for in any in vitro or in vivo experiment.[1] The inclusion of appropriate negative controls allows researchers to confidently attribute the observed biological responses to the specific action of the ADH-1 peptide.
Comparison of Key Negative Controls
To effectively deconvolve the biological effects of ADH-1 from its TFA salt, a multi-pronged negative control strategy is recommended. The following table summarizes the expected outcomes when comparing ADH-1 (TFA Salt) to three critical negative controls in a cancer cell migration assay.
| Treatment Group | Expected Effect on Cancer Cell Migration | Purpose of Control |
| ADH-1 (Foxy-5) TFA Salt | Inhibition of cell migration | To measure the biological activity of the active peptide with its counterion. |
| Vehicle Control | No significant effect on cell migration | To control for the effects of the solvent used to dissolve the peptide and other reagents. |
| Scrambled Peptide Control (TFA Salt) | No significant inhibition of cell migration | To demonstrate that the biological activity is sequence-specific to ADH-1 and not a general effect of a peptide of similar composition. |
| Sodium Trifluoroacetate (Na-TFA) Control | Potential for slight, non-specific effects on cell viability or migration | To isolate and measure the direct biological effects of the trifluoroacetate counterion at the equivalent concentration delivered with the active peptide. |
Note: The expected outcomes are based on the known function of ADH-1 as an inhibitor of cancer cell migration. The magnitude of the effects can vary depending on the cell line, peptide concentration, and assay conditions.
Visualizing the Experimental Workflow
A well-defined experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in a typical cell migration assay designed to compare ADH-1 with its negative controls.
References
Unveiling the Efficacy of ADH-1 Trichloroacetate in Preclinical Cancer Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the therapeutic potential of ADH-1 trifluoroacetate, a novel N-cadherin antagonist, in various cancer models. This guide provides a comparative analysis of ADH-1's efficacy against other N-cadherin targeting strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
ADH-1 trifluoroacetate (also known as Exherin) is a cyclic peptide that competitively inhibits N-cadherin, a cell-cell adhesion molecule frequently overexpressed in aggressive cancers. By disrupting N-cadherin function, ADH-1 has been shown to interfere with tumor growth, angiogenesis, and metastasis. This guide delves into the quantitative data from key preclinical studies, outlines the experimental methodologies used, and visualizes the underlying biological pathways.
In Vitro Efficacy: Targeting Cancer Cells at the Source
As a point of comparison, N-cadherin-specific monoclonal antibodies have also been developed and tested in vitro. For instance, in prostate cancer cell lines such as PC3 and LNCaP, these antibodies have been shown to reduce proliferation, adhesion, and invasion[2][3][4]. Specific IC50 values for these antibodies were not detailed in the reviewed literature, precluding a direct quantitative comparison of potency with ADH-1 in this guide.
In Vivo Efficacy: Attenuating Tumor Growth and Metastasis in Animal Models
Preclinical studies in various cancer models have demonstrated the anti-tumor activity of ADH-1 trifluoroacetate. A pivotal study in an orthotopic mouse model of pancreatic cancer showed that systemic administration of ADH-1 led to a significant reduction in both primary tumor growth and the incidence of lung metastasis[1]. While the precise tumor volumes were not reported, the study highlighted a complete absence of micrometastases in the lungs of ADH-1-treated mice, compared to a 50% incidence in the control group.
In the context of melanoma, preclinical studies have primarily focused on the synergistic effect of ADH-1 with chemotherapy. In a rat xenograft model of extremity melanoma, the combination of systemic ADH-1 with melphalan resulted in decreased tumor growth and increased apoptosis compared to melphalan alone.
As an alternative N-cadherin antagonist, monoclonal antibodies have shown promise in preclinical prostate cancer models. Treatment with N-cadherin-specific monoclonal antibodies slowed the growth of established castration-resistant prostate cancer (CRPC) xenografts and, at higher doses, led to complete tumor regression. These antibodies also blocked local invasion and metastasis.
Table 1: Comparison of In Vivo Efficacy of N-Cadherin Antagonists in Different Cancer Models
| Therapy | Cancer Model | Key Findings | Quantitative Data | Reference |
| ADH-1 Trifluoroacetate | Orthotopic Pancreatic Cancer (Mouse) | Significantly reduced tumor growth and lung metastasis. | Lung Micrometastases: Control: 4 out of 8 mice ADH-1 Treated: 0 out of 8 mice | |
| N-Cadherin Monoclonal Antibody | Castration-Resistant Prostate Cancer Xenograft (Mouse) | Slowed tumor growth, blocked invasion and metastasis. Higher doses led to complete regression. | Tumor growth inhibition was observed, with some tumors showing complete regression (specific percentages not detailed). |
Understanding the Mechanism: The N-Cadherin Signaling Pathway
N-cadherin plays a crucial role in cell-cell adhesion through homophilic binding. This interaction is critical for various physiological processes, but in cancer, its upregulation can promote tumor progression, invasion, and metastasis. The signaling cascade initiated by N-cadherin engagement involves the recruitment of catenins (such as β-catenin and p120-catenin) to its cytoplasmic domain, which in turn links to the actin cytoskeleton and modulates intracellular signaling pathways, including those involved in cell proliferation and survival.
ADH-1 and N-cadherin monoclonal antibodies act by disrupting the initial homophilic binding of N-cadherin between cells, thereby inhibiting these downstream signaling events.
Figure 1. N-Cadherin signaling and inhibition by ADH-1/mAbs.
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
The in vivo efficacy of ADH-1 was evaluated using an orthotopic pancreatic cancer model, which closely mimics human disease progression.
Figure 2. Workflow for the orthotopic pancreatic cancer model.
Methodology:
-
Cell Culture: N-cadherin overexpressing human pancreatic cancer cells (e.g., BxPC-3) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Orthotopic Injection: A small surgical incision is made in the abdomen of the anesthetized mouse to expose the pancreas. A suspension of the pancreatic cancer cells is then injected directly into the pancreas.
-
Treatment: Following tumor establishment, mice are randomized into treatment and control groups. ADH-1 trifluoroacetate is administered systemically (e.g., intraperitoneally) according to the specified dosing regimen. The control group receives a vehicle control.
-
Tumor Monitoring: Primary tumor growth is monitored non-invasively, often using bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Endpoint Analysis: At the end of the study, mice are euthanized. The primary pancreatic tumor is excised and weighed. Lungs and other organs are harvested to assess for metastatic lesions, which can be quantified through histological analysis.
In Vitro Cell Proliferation and Apoptosis Assays
To assess the direct effects of N-cadherin antagonists on cancer cells, in vitro assays for cell proliferation and apoptosis are commonly employed.
Methodology for Apoptosis Assay (TUNEL Assay):
-
Cell Seeding: Pancreatic cancer cells are seeded in chamber slides or multi-well plates.
-
Treatment: Cells are treated with varying concentrations of ADH-1 trifluoroacetate or a vehicle control for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized to allow entry of the labeling enzyme.
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed. This method labels the fragmented DNA characteristic of apoptotic cells.
-
Microscopy: The stained cells are visualized using fluorescence microscopy. The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of stained cells relative to the total number of cells.
Conclusion
The available preclinical data suggests that ADH-1 trifluoroacetate is a promising therapeutic agent for cancers that overexpress N-cadherin. It demonstrates efficacy in reducing tumor growth and metastasis in relevant animal models. While direct quantitative comparisons with other N-cadherin antagonists like monoclonal antibodies are challenging due to the lack of head-to-head studies and standardized reporting of metrics like IC50 values, both approaches show clear anti-tumor activity. Further research, including studies that directly compare the potency and efficacy of different N-cadherin inhibitors in the same cancer models, is warranted to better define their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. ADH-1 suppresses N-cadherin-dependent pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody targeting of N-cadherin inhibits prostate cancer growth, metastasis and castration resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoclonal antibody targeting of N-cadherin inhibits prostate cancer growth, metastasis and castration resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ADH-1 Trifluoroacetate and Newer Generation N-cadherin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation N-cadherin inhibitor, ADH-1 trifluoroacetate, with emerging newer generation antagonists. The objective is to offer a clear perspective on their performance, supported by available experimental data, to inform future research and drug development in this therapeutic area.
Introduction to N-cadherin Inhibition
N-cadherin (Cadherin-2) is a calcium-dependent cell-cell adhesion molecule that plays a crucial role in embryonic development, tissue homeostasis, and various pathological processes, including cancer progression and fibrosis.[1] Its involvement in tumor cell migration, invasion, and angiogenesis has made it an attractive target for therapeutic intervention.[2] ADH-1 (also known as Exherin), a cyclic pentapeptide, was the first N-cadherin antagonist to enter clinical trials.[1] While it demonstrated a good safety profile, its clinical efficacy has been limited, prompting the development of newer, potentially more potent and specific inhibitors.[3] This guide benchmarks ADH-1 against these next-generation antagonists, which include monoclonal antibodies and peptidomimetics.
Quantitative Performance Comparison
Direct comparative studies with standardized quantitative metrics across all N-cadherin inhibitors are limited in the published literature. The following tables summarize the available quantitative data to facilitate a comparative assessment. It is important to note that variations in experimental conditions can influence the results.
Table 1: In Vitro Performance of N-cadherin Inhibitors
| Inhibitor Class | Specific Inhibitor | Assay Type | Target Cells/System | Key Finding | Reference |
| Cyclic Peptide | ADH-1 | Neurite Outgrowth Inhibition | PN1-2 rat cerebral neurons on chick NCAD-expressing 3T3 cells | IC50 = 323 μM | [Sigma-Aldrich Product Information] |
| Cyclic Peptide | ADH-1 | Cytotoxicity | Human umbilical vein endothelial cells, PC3, and Tsu-Pr1 cells | Cytotoxic activity observed at ≥ 500 μM | [4] |
| Peptidomimetic | FR159 | ELISA | SKOV3 EOC cells and N-cadherin-Fc chimeric protein | 84% inhibition at 2 mM, 65% at 1 mM | |
| Cyclic Peptide | ADH-1 | ELISA | SKOV3 EOC cells and N-cadherin-Fc chimeric protein | 50% inhibition at 2 mM, no inhibition at 1 mM |
Table 2: In Vivo Performance of N-cadherin Inhibitors
| Inhibitor Class | Specific Inhibitor | Animal Model | Cancer Type | Key Finding | Reference |
| Cyclic Peptide | ADH-1 | Orthotopic mouse model | Pancreatic Cancer | Significant reduction in tumor growth and lung metastasis | |
| Monoclonal Antibody | 1H7 and 2A9 | CRPC xenograft model | Prostate Cancer | Slowed growth of established tumors, blocked invasion and metastasis | |
| Monoclonal Antibody | Not specified | CRPC xenograft model | Prostate Cancer | Combination with enzalutamide inhibited tumor growth more effectively than either agent alone |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the N-cadherin signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: N-cadherin signaling pathway and point of inhibition.
Caption: Workflow for evaluating N-cadherin inhibitors.
Detailed Experimental Protocols
Cell Adhesion Assay
This protocol is adapted from established methods to quantify N-cadherin-mediated cell-cell adhesion.
Objective: To determine the effect of N-cadherin inhibitors on the aggregation of N-cadherin-expressing cells.
Materials:
-
N-cadherin expressing cell line (e.g., PC3, BxPC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Soybean trypsin inhibitor
-
ADH-1 trifluoroacetate and/or newer generation inhibitors
-
96-well non-tissue culture treated plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Microplate reader (optional, for fluorescently labeled cells)
Procedure:
-
Cell Culture: Culture N-cadherin expressing cells to 80-90% confluency.
-
Cell Harvest: Wash cells with PBS and detach using a minimal concentration of trypsin-EDTA to preserve cell surface proteins. Neutralize trypsin with soybean trypsin inhibitor.
-
Cell Suspension: Resuspend cells in complete medium and determine the cell concentration. Adjust the cell density to 2 x 10^5 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of the N-cadherin inhibitor (or vehicle control) for 30 minutes at 37°C with gentle agitation.
-
Aggregation: Transfer 100 µL of the cell suspension to each well of a 96-well plate. Incubate the plate at 37°C on a rotary shaker at 80 rpm for 1-2 hours to allow for cell aggregation.
-
Quantification:
-
Manual Counting: After incubation, gently aspirate the supernatant and count the number of remaining single cells in a defined area of each well using a microscope. A higher number of single cells indicates greater inhibition of adhesion.
-
Automated Reading: If cells are fluorescently labeled, the degree of aggregation can be inferred by measuring the fluorescence of the supernatant (containing single, non-aggregated cells).
-
-
Data Analysis: Calculate the percentage of inhibition of cell aggregation for each inhibitor concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell aggregation.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of N-cadherin inhibitors in a mouse xenograft model.
Objective: To assess the effect of N-cadherin inhibitors on tumor growth and metastasis in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
N-cadherin expressing cancer cell line
-
Matrigel (optional)
-
ADH-1 trifluoroacetate and/or newer generation inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for orthotopic implantation (if applicable)
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation:
-
Subcutaneous Model: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Orthotopic Model: Surgically implant the cells into the relevant organ (e.g., pancreas for pancreatic cancer) to better mimic the tumor microenvironment.
-
-
Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Inhibitor Administration: Administer the N-cadherin inhibitor and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, intravenous) and at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Collection and Analysis:
-
Excise and weigh the primary tumors.
-
Examine relevant organs (e.g., lungs, liver) for metastatic lesions.
-
Perform histological and immunohistochemical analysis of tumor tissues to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).
-
Statistically analyze the differences in tumor growth rates, final tumor weights, and metastatic burden between the treatment and control groups.
-
Discussion and Future Directions
ADH-1, as the pioneering N-cadherin inhibitor, has been instrumental in validating N-cadherin as a therapeutic target. However, its modest clinical efficacy has highlighted the need for more potent and selective next-generation inhibitors.
Monoclonal Antibodies: These offer high specificity and have shown promise in preclinical models, demonstrating the ability to inhibit tumor growth and metastasis. Their development as therapeutic agents is an active area of research.
Peptidomimetics and Small Molecules: These inhibitors, such as FR159, have the potential for improved pharmacological properties, including better oral bioavailability and tissue penetration, compared to peptide-based inhibitors like ADH-1. The enhanced in vitro activity of FR159 suggests that this class of inhibitors warrants further investigation.
Future research should focus on direct, head-to-head comparisons of these newer inhibitors with ADH-1 in standardized preclinical models. A deeper understanding of the specific binding interactions and the downstream signaling consequences of different inhibitor classes will be crucial for the rational design of more effective N-cadherin-targeted therapies. Combination strategies, pairing N-cadherin inhibitors with conventional chemotherapy or other targeted agents, may also unlock their full therapeutic potential.
References
- 1. Frontiers | Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ADH1, an N-cadherin inhibitor, evaluated in preclinical models of angiogenesis and androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of ADH-1 Trifluoroacetate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of ADH-1 trifluoroacetate, a notable N-cadherin antagonist. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their understanding and potential application of this compound.
ADH-1, also known as Exherin, is a cyclic pentapeptide that acts as an antagonist to N-cadherin, a cell-cell adhesion protein.[1] N-cadherin is implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival.[1] Its aberrant expression in cancer cells is associated with increased tumor aggressiveness and metastasis.[2] ADH-1's mechanism of action involves the competitive inhibition of N-cadherin, which can disrupt tumor vasculature and induce apoptosis in cancer cells.[3][4] This guide will delve into the experimental data from both laboratory (in vitro) and living organism (in vivo) studies to provide a comprehensive overview of ADH-1 trifluoroacetate's activity.
It is important to note that ADH-1 is often formulated as a trifluoroacetate (TFA) salt. Trifluoroacetic acid is commonly used in the synthesis and purification of peptides and is often present as a counterion in the final product. While frequently considered an inactive component, some studies suggest that TFA itself can have biological effects and may influence the physicochemical properties of the peptide, which should be a consideration in experimental design and interpretation.
Quantitative Data Presentation
In Vitro Activity of ADH-1 Trifluoroacetate
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| Neuroblastoma Cells | Cell Viability | 1 mg/ml | Time-dependent decrease in cell survival | |
| Ovarian Cancer (SKOV-3) | Cytotoxicity (WST-1) | Not specified | Synergistic effect in combination with paclitaxel | |
| Pancreatic Cancer | Apoptosis (TUNEL) | Concentration-dependent | Induction of apoptosis | |
| Pancreatic Cancer | Cell Scattering & Migration | Not specified | Prevention of collagen I-induced scattering and migration | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cytotoxicity | ≥ 500 µmol/l | Cytotoxic activity observed | |
| PC3 (Prostate Cancer) | Cytotoxicity | ≥ 500 µmol/l | Cytotoxic activity observed | |
| Tsu-Pr1 (Prostate Cancer) | Cytotoxicity | ≥ 500 µmol/l | Cytotoxic activity observed |
In Vivo Activity of ADH-1 Trifluoroacetate
| Cancer Model | Animal Model | ADH-1 Dosage | Combination Agent | Key Findings | Reference |
| Melanoma | Rat Xenograft | Not specified | Melphalan | Decreased tumor growth and increased apoptosis | |
| Melanoma (in-transit) | Human (Phase II Trial) | 4,000 mg (systemic) | Melphalan (isolated limb infusion) | Overall response rate of 60% (38% Complete Response, 22% Partial Response) | |
| Ovarian Cancer | A2780 Xenograft | 100 mg/kg (bid IP) | Paclitaxel | Median Time to Endpoint of 48.6 days (161% Tumor Growth Delay) | |
| Pancreatic Cancer | Orthotopic Mouse Model | Not specified | None | Significant reduction in tumor growth and lung metastasis | |
| Advanced Solid Tumors | Human (Phase I Trial) | 50 mg/m² to 1000 mg/m² | None | Modest anti-tumor effect in N-cadherin positive tumors; well-tolerated |
Experimental Protocols
In Vitro Cell Viability Assay (Based on WST-1)
-
Cell Seeding: Plate cells (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with varying concentrations of ADH-1 trifluoroacetate, a combination of ADH-1 and another therapeutic agent (e.g., paclitaxel), or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is bioreduced by metabolically active cells to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., A2780 ovarian cancer cells) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment Initiation: Randomize the animals into treatment groups: vehicle control, ADH-1 trifluoroacetate alone, a combination agent alone (e.g., paclitaxel), and ADH-1 in combination with the other agent.
-
Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal injection for ADH-1, intravenous for paclitaxel).
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Analyze tumor growth curves, tumor growth delay, and any observed toxicities.
Mandatory Visualizations
Caption: N-Cadherin signaling pathway and the inhibitory action of ADH-1.
Caption: General experimental workflow for evaluating ADH-1 activity.
References
- 1. Potential Therapeutic Applications of N-Cadherin Antagonists and Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-cadherin antagonists as oncology therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ADH-1 Trifluoroacetate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ADH-1 trifluoroacetate must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of ADH-1 trifluoroacetate, aligning with standard laboratory safety practices and regulatory requirements.
ADH-1 trifluoroacetate is a research chemical that is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects[1]. The trifluoroacetate component, when in concentrated form, is a strong acid that can cause severe skin burns and eye damage[2][3][4]. Therefore, careful handling and disposal are paramount.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Impervious Lab Coat: To protect from contamination of personal clothing.
All handling of ADH-1 trifluoroacetate and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].
Quantitative Data for Hazard Assessment
The primary hazardous component to consider in the disposal of ADH-1 trifluoroacetate is the trifluoroacetate anion, derived from trifluoroacetic acid (TFA). The properties of TFA are critical for understanding the potential hazards.
| Property | Value |
| ADH-1 Trifluoroacetate Molecular Formula | C24H35F3N8O8S2 |
| ADH-1 Trifluoroacetate GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
| Trifluoroacetic Acid (TFA) GHS Hazard Statements | H314: Causes severe skin burns and eye damageH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents, hydrides, metals, and rubber |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of ADH-1 trifluoroacetate is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should this chemical be disposed of down the drain or in regular trash .
For Unused or Expired ADH-1 Trifluoroacetate (Solid Powder):
-
Container Labeling: Ensure the original container is securely sealed and clearly labeled with the full chemical name: "ADH-1 trifluoroacetate." If the original label is damaged, create a new hazardous waste label that includes the chemical name, associated hazards (Harmful, Toxic to aquatic life), and the date.
-
Segregation: Store the sealed container in a designated hazardous waste accumulation area. This area should be separate from incompatible materials, particularly strong bases and oxidizing agents.
-
Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
For Solutions Containing ADH-1 Trifluoroacetate:
-
Waste Collection: Collect all aqueous and organic solutions containing ADH-1 trifluoroacetate in a dedicated, sealed, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.
-
Labeling: Clearly label the waste container with a hazardous waste tag detailing all constituents, including solvents and their approximate concentrations. For example: "Hazardous Waste: ADH-1 trifluoroacetate, Water, Acetonitrile."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials.
-
Disposal: Once the container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.
For Contaminated Labware and Materials:
-
Solid Waste Segregation: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with ADH-1 trifluoroacetate should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: The container should be labeled as "Hazardous Waste: Solid materials contaminated with ADH-1 trifluoroacetate."
-
Disposal: This solid waste should also be collected by your institution's EHS or a licensed hazardous waste disposal service. Do not mix it with regular laboratory trash.
Spill Cleanup Procedure
In the event of a small spill of ADH-1 trifluoroacetate powder or solution:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Place the absorbed material or swept powder into a sealed container and label it as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, especially of concentrated solutions, evacuate the area and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of ADH-1 trifluoroacetate and associated waste.
Caption: Disposal workflow for ADH-1 trifluoroacetate.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
Personal protective equipment for handling ADH-1 trifluroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of ADH-1 trifluoroacetate. Adherence to these procedures is critical to ensure a safe laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
ADH-1 trifluoroacetate's hazard profile is influenced by its peptide component and the trifluoroacetate counter-ion. While some sources may classify the compound as non-hazardous, it is crucial to handle it with care due to the potential for acute oral toxicity and the corrosive nature of trifluoroacetic acid (TFA)[1]. Therefore, a comprehensive approach to personal protection is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (nitrile recommended for low volumes; butyl rubber or Viton for high volumes)[2]. | To prevent skin contact with the compound, which can cause irritation and burns[2][3][4]. |
| Eye Protection | ANSI-approved safety goggles with side-shields. A face shield is required for high-volume applications. | To protect eyes from splashes, which can cause severe irritation and damage. |
| Skin and Body Protection | A lab coat is mandatory. For high-volume applications, a chemical-resistant apron is recommended. Full-length pants and closed-toe shoes are required at all times. | To prevent accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area is required. A properly functioning chemical fume hood is necessary when handling the powder or creating solutions. | To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation. |
II. Step-by-Step Handling and Operational Plan
A systematic approach to handling ADH-1 trifluoroacetate from receipt to disposal is essential for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, metals, and amines.
2. Preparation and Use:
-
All handling of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
When preparing solutions, always add the acid (or acidic compound) to the solvent, not the other way around, if applicable.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent material like vermiculite or sand.
-
For larger spills, evacuate the area and, if safe to do so, contain the spill.
-
All personnel involved in the cleanup must wear the appropriate PPE.
-
Ventilate the area after the cleanup is complete.
-
Collect the spilled material and absorbent in a sealed container for proper disposal.
III. Disposal Plan
Proper disposal of ADH-1 trifluoroacetate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: ADH-1 trifluoroacetate waste should be considered hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.
-
Segregation: Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain.
IV. Experimental Workflow
The following diagram outlines the logical flow of operations for safely handling ADH-1 trifluoroacetate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
